molecular formula C8H6BrFO B1447154 4-Bromo-2-fluoro-6-methylbenzaldehyde CAS No. 1805421-14-0

4-Bromo-2-fluoro-6-methylbenzaldehyde

Cat. No.: B1447154
CAS No.: 1805421-14-0
M. Wt: 217.03 g/mol
InChI Key: OTQPMRUIEAOUTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzaldehyde ( 1805421-14-0 ) is a high-purity benzaldehyde derivative supplied for advanced research and development. This compound features the molecular formula C 8 H 6 BrFO and a molecular weight of 217.04 g/mol . Its structure, defined by the SMILES notation CC1=CC(=CC(=C1C=O)F)Br , incorporates three distinct functional handles—an aldehyde group, a bromine atom, and a fluorine atom—making it a versatile and valuable building block in synthetic organic chemistry. This benzaldehyde derivative is primarily employed as a key synthetic intermediate in medicinal chemistry research . The presence of halogen substituents at the 2- and 4-positions of the aromatic ring allows for further selective functionalization, notably via metal-catalyzed cross-coupling reactions. This enables researchers to construct more complex molecular architectures aimed at drug discovery programs. The specific substitution pattern is particularly valuable for developing potential pharmaceutical candidates, as the fluorine atom can influence a molecule's metabolic stability, bioavailability, and binding affinity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can be assured of its quality, as it is handled and stored under controlled conditions to ensure stability and purity for their critical experiments.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPMRUIEAOUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating a Critical Quality Attribute: A Technical Guide to the Melting Point Determination of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

Introduction: The Significance of a Sharp Melting Point in Medicinal Chemistry

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. Among the most fundamental of these is the determination of the melting point. For a crystalline organic compound, the melting point is not merely a physical constant; it is a sentinel of its purity. A pure, crystalline solid will typically exhibit a sharp, well-defined melting point, with a narrow range of 1-2°C.[1] Conversely, the presence of impurities introduces defects into the crystal lattice, disrupting the intermolecular forces and resulting in a depression of the melting point and a broadening of the melting range.[1][2][3]

This phenomenon, known as melting point depression, is a powerful tool for the medicinal chemist.[4] It provides a rapid and cost-effective preliminary assessment of a newly synthesized compound's purity. For a molecule like 4-Bromo-2-fluoro-6-methylbenzaldehyde, which may serve as a key intermediate in the synthesis of more complex pharmacologically active molecules, ensuring its purity at every step is critical to the success of the overall synthetic route and the reliability of subsequent biological assays.

This guide, therefore, aims to equip the researcher with the necessary knowledge and a robust experimental framework to confidently determine the melting point of 4-Bromo-2-fluoro-6-methylbenzaldehyde, thereby ensuring the integrity of their research and development endeavors.

Contextual Data: Melting Points of Related Isomers

While a specific experimental melting point for 4-Bromo-2-fluoro-6-methylbenzaldehyde is not documented in readily accessible databases, the melting points of several structurally related isomers have been reported. This data provides a valuable comparative context for the anticipated melting point of the target compound.

Compound NameCAS NumberMelting Point (°C)
4-Bromo-5-fluoro-2-methylbenzaldehyde861928-26-968-70
4-Bromo-2,6-difluorobenzaldehyde537013-51-776-81
4-Bromo-2-fluorobenzaldehyde57848-46-158-62[4]
2-Bromo-4-fluorobenzaldehyde59142-68-661.5
2-Bromo-6-fluoro-4-methylbenzaldehyde1370025-54-9Not available

This table summarizes the reported melting points of isomers structurally related to 4-Bromo-2-fluoro-6-methylbenzaldehyde. This information is provided for comparative purposes.

The variation in melting points among these isomers, despite their identical molecular formula (C₈H₆BrFO), underscores the profound impact of substituent placement on the crystalline structure and, consequently, the intermolecular forces that must be overcome during the melting process.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the capillary method for determining the melting point of 4-Bromo-2-fluoro-6-methylbenzaldehyde. This method is widely adopted due to its accuracy and the small sample size required.[5]

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde (sample to be analyzed)

  • Thermometer (calibrated) or digital temperature probe

Sample Preparation: The Foundation of Accurate Measurement

Proper sample preparation is a critical, yet often overlooked, step in obtaining an accurate melting point. The primary objective is to create a finely powdered, dry, and densely packed sample within the capillary tube to ensure uniform heat transfer.[6][7]

Step-by-Step Procedure:

  • Drying the Sample: Ensure the sample of 4-Bromo-2-fluoro-6-methylbenzaldehyde is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting range.[8] If necessary, dry the sample under vacuum.

  • Pulverization: Place a small amount of the dry sample on a clean, dry watch glass. Using a clean, dry mortar and pestle or the flat end of a spatula, gently grind the crystals into a fine powder.[6] This eliminates air pockets and ensures uniform packing.[6]

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

    • Invert the tube so the sealed end is facing down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[6][9]

    • To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing or a cut PVC pipe) onto the benchtop. The bouncing action will compact the sample.[8]

    • Repeat this process until the sample column is approximately 2-3 mm high.[10][11] An excessive amount of sample can lead to a broadened melting range due to uneven heating.[12]

Melting_Point_Interpretation start Observed Melting Range sharp Sharp Range (1-2°C) start->sharp broad Broad Range (>2°C) start->broad pure Likely Pure Compound sharp->pure impure Likely Impure Compound broad->impure confirm Confirm with Mixed M.P. pure->confirm purify Further Purification Needed impure->purify

Caption: Logic for Interpreting Melting Point Data.

Conclusion: A Commitment to Analytical Rigor

While the definitive melting point of 4-Bromo-2-fluoro-6-methylbenzaldehyde remains to be formally documented, this guide provides the necessary framework for its unambiguous experimental determination. By adhering to the principles of meticulous sample preparation, controlled heating, and careful observation, researchers can generate reliable and reproducible data. This commitment to analytical rigor is fundamental to ensuring the quality of intermediates in drug discovery and ultimately contributes to the integrity and success of the overall research and development process. The melting point, a seemingly simple physical constant, thus serves as a powerful and indispensable tool in the hands of the discerning scientist.

References

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Portland State University. Purity and Identification of Solids Using Melting Points. [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023-11-29). [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • University of Calgary. Melting Point and Thermometer Calibration. [Link]

  • MIT OpenCourseWare. MIT Digital Lab Techniques Manual: Melting Point. [Link]

  • Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021-06-20). [Link]

  • Drawell. How to Determine the Melting Point of Bromide Samples. (2024-09-10). [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • University of Massachusetts Boston. Melting Point Determination. [Link]

  • Mettler Toledo. What is Melting Point? [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • University of Alberta. Melting point determination. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • YouTube. Melting point testing as per USP 741. (2021-06-12). [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • Cerritos College. Organic Chemistry 211 Laboratory Melting Point Measurement. [Link]

Sources

4-Bromo-2-fluoro-6-methylbenzaldehyde safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

4-Bromo-2-fluoro-6-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The interplay of these functional groups dictates its reactivity and, consequently, its toxicological profile.

Predicted Physicochemical Data:

PropertyPredicted ValueSource/Analogy
Molecular FormulaC₈H₆BrFO[Calculated]
Molecular Weight217.04 g/mol [Calculated]
AppearancePale-yellow to yellow-brown solid[Analogy to 2-Bromo-6-fluoro-4-methylbenzaldehyde]
Melting Point68-70 °C[Analogy to 4-Bromo-5-fluoro-2-methylbenzaldehyde][2][3]
Boiling Point~260 °C at 760 mmHg[Analogy to 4-Bromo-5-fluoro-2-methylbenzaldehyde][2]
SolubilityInsoluble in water, soluble in organic solvents[General property of substituted benzaldehydes]

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of closely related analogs, 4-Bromo-2-fluoro-6-methylbenzaldehyde is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[4][5]

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Hazard Pictograms:

Caption: GHS07: Exclamation Mark for irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[5]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][6]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Section 3: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following measures are based on established protocols for irritant and moderately toxic chemicals.

  • Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Section 4: Handling and Storage

Safe Handling Protocol

The key to safely handling 4-Bromo-2-fluoro-6-methylbenzaldehyde is to minimize exposure through engineering controls, personal protective equipment, and good laboratory practices.

Step-by-Step Handling Procedure:

  • Risk Assessment: Before commencing any work, perform a comprehensive risk assessment for the specific procedure.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Dispensing:

    • When weighing the solid, do so in a fume hood to avoid inhalation of dust particles.

    • Use a spatula for transferring the solid. Avoid creating dust.

  • Dissolution:

    • Add the solid to the solvent slowly.

    • If heating is required, use a controlled heating mantle and ensure the setup is in a fume hood.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.

    • Clean the work area and decontaminate any spills promptly.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weigh Weigh Solid DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve CleanArea Clean Work Area Dissolve->CleanArea DoffPPE Doff and Dispose of PPE CleanArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A typical workflow for the safe handling of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Container: Store in a tightly closed, original container.[5]

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[4] The aldehyde functional group can be sensitive to air oxidation.

Section 5: Exposure Controls and Personal Protection

Engineering Controls
  • Primary: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Secondary: Eyewash stations and safety showers should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or face shieldProtects against splashes and dust.[8]
Hand Chemically resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[4]
Respiratory Not typically required with adequate engineering controls. For large spills or in the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.Protects against inhalation of dust and vapors.
Body Laboratory coat, closed-toe shoesPrevents incidental skin contact.

Section 6: Stability and Reactivity

  • Reactivity: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. It can also undergo various condensation and addition reactions. The aromatic ring can participate in nucleophilic aromatic substitution, influenced by the electron-withdrawing effects of the bromo and fluoro substituents.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

  • Conditions to Avoid: Exposure to air, moisture, excessive heat, and incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[4]

Section 7: Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of 4-Bromo-2-fluoro-6-methylbenzaldehyde have not been fully investigated.[4] Based on analogs, it is expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[4]

  • Ecological Information: The environmental impact of this compound has not been fully determined. It is crucial to prevent its release into the environment.[4] Do not empty into drains.[4]

References

  • 4-bromo-2-fluoro-6-methylbenzaldehyde - CAS:1805421-14-0 - 湖州珼泰玵生物科技有限公司. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-6-fluoro-4-methylbenzaldehyde (C8H6BrFO). Retrieved from [Link]

Sources

Strategic Sourcing & Technical Guide: 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic accessibility, and application logic for 4-Bromo-2-fluoro-6-methylbenzaldehyde , a specialized halogenated building block used in high-value medicinal chemistry campaigns.

Part 1: Executive Technical Summary

4-Bromo-2-fluoro-6-methylbenzaldehyde is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.[1] Its value lies in its orthogonal reactivity :

  • Aldehyde (C1): Handle for reductive amination, olefination, or heterocycle formation.

  • Bromine (C4): Site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Fluorine (C2) & Methyl (C6): Provide steric and electronic modulation, often used to lock conformations in drug candidates (atropisomerism control) or block metabolic hot-spots.

Chemical Identity
PropertySpecification
CAS Number 1805421-14-0 (Aldehyde); 1242156-51-9 (Acid Precursor)
IUPAC Name 4-Bromo-2-fluoro-6-methylbenzaldehyde
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen); Air-sensitive

Part 2: Commercial Landscape & Price Analysis[1]

This compound is classified as a Tier 3 Fine Chemical (non-commodity, batch-produced). It is rarely in stock for immediate bulk shipment and is typically synthesized on demand or held in milligram libraries.

Supplier Ecosystem

The supply chain is dominated by specialized "Building Block" vendors rather than general catalog houses.

Supplier CategoryRepresentative VendorsAvailability ProfileEstimated Lead Time
Primary Manufacturers BLD Pharm, Ambeed, Enamine, Combi-BlocksIn Stock (mg to g scale)1–5 Days
Custom Synthesis Wuxi AppTec, Pharmablock, BetachemBulk (>100g)4–8 Weeks
Aggregators Sigma-Aldrich (MilliporeSigma), FisherThird-party sourcing2–3 Weeks
Price Benchmarking (Q1 2026 Estimates)

Prices fluctuate based on batch availability and purity requirements.

Pack SizePrice Range (USD)Cost Per GramNotes
1 g $85 – $150HighR&D Screening scale
5 g $300 – $450MediumOptimization scale
25 g $1,100 – $1,400LowerPilot scale
100 g+ InquireNegotiableCustom batch production

Procurement Insight: Due to the steric hindrance around the aldehyde (flanked by F and Me), this compound is prone to oxidation if not stabilized. Always request H-NMR and purity >97% to ensure no benzoic acid contamination (a common impurity).[1]

Part 3: Synthesis & "Make vs. Buy" Decision

For quantities >10g, in-house synthesis may be more cost-effective or faster than waiting for custom manufacturing.[1] The steric crowding makes direct formylation of the parent arene difficult; therefore, a functional group interconversion (FGI) strategy is recommended.

Recommended Synthetic Pathway

The most robust route utilizes 4-Bromo-2-fluoro-6-methylbenzoic acid as the starting material.[1] This avoids the regioselectivity issues of electrophilic aromatic substitution.

Workflow Diagram (DOT)

SynthesisRoute Start 4-Bromo-2-fluoro-6- methylbenzoic acid (CAS: 1242156-51-9) Step1 Reduction (Borane-THF or LAH) Start->Step1 0°C to RT, 2h Inter Intermediate Alcohol (Benzyl Alcohol) Step1->Inter Yield: ~90% Step2 Oxidation (Dess-Martin or Swern) Inter->Step2 DCM, 0°C Product 4-Bromo-2-fluoro-6- methylbenzaldehyde (Target) Step2->Product Yield: ~85%

Caption: Two-step synthesis from the commercially available benzoic acid precursor.

Detailed Protocol (Self-Validating System)
Step 1: Reduction to Benzyl Alcohol
  • Setup: Flame-dried 250 mL round-bottom flask, Argon atmosphere.

  • Reagents: Dissolve 4-Bromo-2-fluoro-6-methylbenzoic acid (10 mmol) in anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add Borane-THF complex (1.0 M, 15 mmol, 1.5 eq) dropwise over 20 mins. (Caution: Gas evolution).

  • Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (Acid spot disappears, new polar spot appears).

  • Quench: Cool to 0°C. Carefully add MeOH (10 mL) followed by saturated NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show a methylene singlet (-CH₂OH) around δ 4.6–4.8 ppm.

Step 2: Oxidation to Benzaldehyde

Note: Avoid KMnO₄ or Jones reagent to prevent over-oxidation back to the acid.

  • Setup: 250 mL flask, Argon atmosphere.

  • Reagents: Dissolve the crude alcohol from Step 1 in anhydrous DCM (60 mL).

  • Addition: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ (1:1 mixture) to destroy excess oxidant. Extract with DCM.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: ¹H NMR diagnostic signal: Aldehyde proton (-CHO) singlet or doublet (due to F-coupling) at δ 10.2–10.4 ppm .

Part 4: Applications in Drug Discovery[6][7]

This molecule is a "Warhead Linker" or "Core Scaffold" in modern medicinal chemistry.

Kinase Inhibitor Design

The 2-Fluoro and 6-Methyl groups create a "twisted" conformation when the aldehyde is converted to an imine or styrene.[1] This is crucial for:

  • Atropisomerism Control: Locking the phenyl ring relative to a heterocycle to fit into restricted ATP-binding pockets (e.g., KRAS G12C, EGFR).

  • Metabolic Stability: The methyl group blocks the C6 position from metabolic oxidation, while the fluorine modulates the pKa of neighboring amines.

Experimental Workflow: Scaffolding Logic

Applications Core 4-Bromo-2-fluoro-6- methylbenzaldehyde Path1 Reductive Amination Core->Path1 R-NH2, NaBH(OAc)3 Path2 Suzuki Coupling Core->Path2 Ar-B(OH)2, Pd(dppf)Cl2 Path3 Olefination (Wittig/Horner) Core->Path3 Ph3P=CH-R Prod1 Benzylamines (Linkers) Path1->Prod1 Prod2 Biaryl Systems (Core Scaffolds) Path2->Prod2 Prod3 Styrenes/Acrylates (Michael Acceptors) Path3->Prod3

Caption: Divergent synthesis capabilities of the trisubstituted scaffold.

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Handling: The aldehyde is prone to air-oxidation to the benzoic acid.[1] Store under inert gas. If the solid turns white/crusty, check for acid formation (broad OH stretch in IR >3000 cm⁻¹).

References

  • ChemicalBook. (2024).[4] Benzamide, 4-bromo-2-fluoro-6-methyl- synthesis from 4-Bromo-2-fluoro-6-methylbenzoic acid.[1][5]Link

  • Betachem. (2024).[4] Product Entry: 4-bromo-2-fluoro-6-methylbenzaldehyde (CAS 1805421-14-0).[1]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-fluoro-6-methylbenzoic acid (Precursor).Link

  • Organic Syntheses. (1943).[2] General Procedures for Sandmeyer and Formylation Reactions. Coll. Vol. 2, p. 297.[2] Link

Sources

4-Bromo-2-fluoro-6-methylbenzaldehyde synthesis route design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Bromo-2-fluoro-6-methylbenzaldehyde , a highly functionalized aromatic building block critical for structure-activity relationship (SAR) studies in drug discovery.

The polysubstituted nature of the benzene ring (1,2,4,6-substitution pattern) presents specific challenges:

  • Steric Crowding: The aldehyde functionality is flanked by fluoro and methyl groups, complicating direct formylation.

  • Regiocontrol: Ensuring the bromine is installed para to the original directing group while preserving the aldehyde position.

This guide proposes two distinct, validated routes:

  • Route A (The "De Novo" Approach): A scalable, step-by-step construction from 2-fluoro-6-methylaniline.

  • Route B (The "Functional Group Interconversion" Approach): A robust transformation starting from commercially available 4-bromo-2-fluoro-6-methylbenzoic acid.

Part 1: Retrosynthetic Analysis

The target molecule can be disconnected via two primary logic paths.[1][2]

Retrosynthesis Target Target: 4-Bromo-2-fluoro-6-methylbenzaldehyde Nitrile Precursor A: 4-Bromo-2-fluoro-6-methylbenzonitrile Target->Nitrile Reductive Hydrolysis Alcohol Precursor B: (4-Bromo-2-fluoro-6-methylphenyl)methanol Target->Alcohol Oxidation Aniline Start A: 2-Fluoro-6-methylaniline Nitrile->Aniline Sandmeyer (Cyanation) + Bromination Acid Start B: 4-Bromo-2-fluoro-6-methylbenzoic acid Alcohol->Acid Reduction

Figure 1: Retrosynthetic disconnection showing the Nitrile (Route A) and Alcohol (Route B) pathways.[3]

Part 2: Route A – The Aniline-Nitrile Pathway

Recommended for: Scalable synthesis when the specific benzoic acid precursor is unavailable or cost-prohibitive. This route leverages the strong directing power of the amino group to install the bromine atom with perfect regioselectivity.

Workflow Diagram

RouteA Step1 Start: 2-Fluoro-6-methylaniline Step2 Intermediate 1: 4-Bromo-2-fluoro-6-methylaniline Step1->Step2 1. NBS, DMF (Electrophilic Bromination) Step3 Intermediate 2: 4-Bromo-2-fluoro-6-methylbenzonitrile Step2->Step3 2. NaNO2, HCl 3. CuCN, KCN (Sandmeyer) Step4 Product: 4-Bromo-2-fluoro-6-methylbenzaldehyde Step3->Step4 4. DIBAL-H, -78°C (Controlled Reduction)

Figure 2: Step-by-step synthesis via the Sandmeyer/DIBAL-H protocol.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), DMF.[4]

  • Mechanism: The amino group (-NH2) is a strong activator and ortho/para director. The ortho positions are blocked by Fluoro and Methyl groups, forcing substitution exclusively at the para position.

  • Protocol:

    • Dissolve 2-fluoro-6-methylaniline (1.0 equiv) in DMF (5 mL/mmol).

    • Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Workup: Pour into ice water. Extract with EtOAc.[5] Wash organic layer with brine (3x) to remove DMF. Dry over Na2SO4 and concentrate.

    • Expected Yield: 85-95%.

Step 2: Sandmeyer Cyanation

  • Reagents: NaNO2, HCl (conc.), CuCN, KCN.

  • Critical Note: This step converts the amino group into a nitrile, which serves as the masked aldehyde.

  • Protocol:

    • Suspend the bromo-aniline from Step 1 in 15% HCl. Cool to 0-5°C.

    • Add aqueous NaNO2 (1.2 equiv) dropwise, maintaining temp < 5°C. Stir 30 min to form the diazonium salt (clear solution).

    • In a separate flask, dissolve CuCN (1.2 equiv) and KCN (1.5 equiv) in water. Neutralize carefully to pH 6-7 with Na2CO3.

    • Add the cold diazonium solution dropwise to the CuCN mixture at 0°C. (Caution: Evolution of N2 gas).

    • Allow to warm to RT and then heat to 50°C for 1 hour to complete the substitution.

    • Workup: Extract with EtOAc. Wash with dilute NH4OH (to remove Cu salts) and brine.

    • Expected Yield: 60-75%.

Step 3: DIBAL-H Reduction to Aldehyde

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.[5]

  • Mechanism: DIBAL-H forms a stable aluminum-imine intermediate at low temperatures, preventing over-reduction to the amine or alcohol. Hydrolysis releases the aldehyde.[1]

  • Protocol:

    • Dissolve the nitrile (1.0 equiv) in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise over 20 mins. Do not let temp rise above -70°C.

    • Stir at -78°C for 2 hours.

    • Quench: Slowly add MeOH at -78°C, followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

    • Allow to warm to RT and stir vigorously for 2 hours until the two layers separate clearly (breaking the aluminum emulsion).

    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 70-85%.

Part 3: Route B – The Benzoic Acid Reduction

Recommended for: Rapid synthesis when 4-bromo-2-fluoro-6-methylbenzoic acid is commercially available. This route avoids toxic cyanide chemistry.

Workflow Diagram

RouteB Start Start: 4-Bromo-2-fluoro-6-methylbenzoic acid Inter Intermediate: (4-Bromo-2-fluoro-6-methylphenyl)methanol Start->Inter 1. BH3·THF or BH3·DMS (Chemoselective Reduction) Final Product: 4-Bromo-2-fluoro-6-methylbenzaldehyde Inter->Final 2. PCC or Swern Oxidation (Alcohol to Aldehyde)

Figure 3: Reduction-Oxidation sequence.

Detailed Experimental Protocol

Step 1: Chemoselective Reduction

  • Reagents: Borane-THF complex (BH3·THF) or Borane-Dimethyl Sulfide (BH3·DMS).

  • Rationale: Borane reduces carboxylic acids faster than esters or halides. It will not touch the aryl bromide under these conditions.

  • Protocol:

    • Dissolve the benzoic acid (1.0 equiv) in anhydrous THF. Cool to 0°C.

    • Add BH3·THF (1.0 M, 1.5 equiv) dropwise. (Caution: Hydrogen evolution).

    • Stir at RT overnight.

    • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases. Concentrate to remove trimethyl borate.

    • Workup: Dissolve residue in EtOAc, wash with 1M HCl and brine.

    • Expected Yield: >90%.

Step 2: Oxidation to Aldehyde

  • Reagents: Pyridinium Chlorochromate (PCC) OR Dess-Martin Periodinane (DMP).

  • Protocol (PCC Method):

    • Suspend PCC (1.5 equiv) and Celite (equal weight to PCC) in anhydrous DCM.

    • Add the benzyl alcohol from Step 1 (dissolved in minimal DCM) in one portion.

    • Stir at RT for 2-3 hours.

    • Workup: Filter through a pad of silica gel/Celite. Wash the pad with DCM.[5] Concentrate the filtrate.

    • Expected Yield: 80-85%.

Part 4: Data Summary & Comparison

FeatureRoute A (Aniline)Route B (Benzoic Acid)
Step Count 3 Steps2 Steps
Overall Yield ~40 - 55%~70 - 75%
Key Hazard Cyanide (NaCN/CuCN) toxicityBorane (Pyrophoric/Gas evolution)
Regiocontrol Excellent (Directed by -NH2)Pre-defined by starting material
Cost Low (Starting material is cheap)Medium/High (Acid is more expensive)
Scalability High (Industrial standard)Medium (Reagent cost limits scale)

Part 5: Process Safety & Impurity Profile

  • Cyanide Management (Route A):

    • All Sandmeyer waste streams (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

    • Impurity: The primary impurity in the Sandmeyer step is the phenol (from reaction with water instead of cyanide). This can be removed via base extraction (NaOH wash) as the phenol is acidic, while the nitrile is neutral.

  • DIBAL-H Handling (Route A):

    • DIBAL-H is pyrophoric. Transfer using cannula techniques under inert atmosphere.

    • Impurity: Over-reduction leads to the benzyl amine (rare at -78°C) or benzyl alcohol (if quenched improperly).

  • Chromium Waste (Route B - PCC):

    • PCC generates toxic Cr(VI) waste. For larger scales, Swern oxidation (Oxalyl chloride/DMSO) is preferred to avoid heavy metals.

References

  • Sandmeyer Reaction & Diazonium Chemistry

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Organic Chemistry Portal.[6] "Sandmeyer Reaction."[2][6][7][8] Link

  • Bromination of Anilines

    • ChemicalBook. "Synthesis of 4-bromo-2-fluoro-6-methylaniline." Link

  • DIBAL-H Reduction of Nitriles

    • Miller, A. E., et al. "Reduction of Nitriles to Aldehydes." Journal of Organic Chemistry, 1959.
    • Master Organic Chemistry. "Reduction of Nitriles to Aldehydes with DIBAL." Link

  • Benzoic Acid Reduction

    • Brown, H. C., et al. "Selective reductions. 26. Reaction of borane-tetrahydrofuran with organic functional groups." Journal of Organic Chemistry, 1973. Link

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-6-methylbenzaldehyde (BFMB) . This substrate is a critical intermediate in the synthesis of atropisomeric biaryl scaffolds, often utilized in p38 MAP kinase inhibitors and BCL-2 family inhibitors.

While the para-bromide offers a sterically accessible electrophilic site, the ortho-fluoro and ortho-methyl groups flanking the aldehyde moiety create a unique electronic and steric environment. This guide addresses the specific challenges of this substrate—namely, balancing the activation of the C-Br bond while preserving the base-sensitive aldehyde functionality against Cannizzaro disproportionation or oxidation.

Substrate Analysis & Mechanistic Strategy

Structural Considerations

The substrate, 4-Bromo-2-fluoro-6-methylbenzaldehyde , presents a dichotomy of reactivity:

  • The Electrophile (C4-Br): The bromide at the 4-position is electronically activated by the para-formyl group (an electron-withdrawing group, EWG).[1] This facilitates rapid oxidative addition to Pd(0), making the coupling generally high-yielding.

  • The Carbonyl Shield (C1-CHO): The 2-Fluoro and 6-Methyl substituents create a "steric gate" around the carbonyl carbon.

    • Benefit: This steric crowding significantly retards nucleophilic attack, rendering the aldehyde more resistant to base-mediated side reactions (e.g., Cannizzaro reaction) compared to unsubstituted benzaldehydes.[1]

    • Challenge: The same crowding can complicate downstream condensation reactions, though it does not interfere with the Suzuki coupling at the distal C4 position.

Critical Parameter Optimization

To ensure reproducibility and high fidelity (yield >85%, Purity >98%), the following parameters are critical:

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The large bite angle of the dppf ligand promotes reductive elimination, crucial for forming sterically congested biaryls. It is robust and air-stable compared to Pd(PPh₃)₄.[1]
Base K₃PO₄ (2.0 M aq) Tribasic potassium phosphate provides sufficient basicity for transmetallation without the high pH aggression of hydroxides (NaOH), preserving the aldehyde.
Solvent 1,4-Dioxane / Water (4:1) This mixture ensures solubility of the organic halide and the inorganic base. The water component is essential for the formation of the reactive boronate species (Ar-B(OH)₃⁻).
Atmosphere Argon (Sparged) Oxygen causes homocoupling of the boronic acid and oxidation of the Pd catalyst (Pd black formation). Rigorous degassing is non-negotiable.

Visualizing the Reaction Logic

Catalytic Cycle

The following diagram illustrates the specific catalytic pathway, highlighting the activation of the C-Br bond and the role of the base.[2]

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate: 4-Br-2-F-6-Me-Benzaldehyde Substrate->OxAdd Boronic Boronic Acid + Base (OH-) Boronic->TransMet

Caption: The Pd(0)/Pd(II) catalytic cycle optimized for electron-deficient aryl bromides.

Standardized Experimental Protocol

Materials Checklist
  • Substrate: 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (HPLC Grade, degassed)

Step-by-Step Methodology

Step 1: Inert Gas Setup

  • Equip a microwave vial (for small scale <500 mg) or a 3-neck round-bottom flask (for scale >1 g) with a stir bar.

  • Connect to a Schlenk line or nitrogen/argon manifold.[3]

  • Flame dry the vessel under vacuum and backfill with Argon (3 cycles).

Step 2: Reagent Loading

  • Under a positive flow of Argon, add the solid reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

  • Note: Adding the catalyst at this stage (solid) minimizes exposure to air compared to adding it as a solution later.

Step 3: Solvent Addition & Degassing [1]

  • Add 1,4-Dioxane via syringe.[1][4] Concentration should be approx. 0.1 M to 0.2 M relative to the substrate.

  • Add the 2.0 M

    
     solution via syringe.
    
  • CRITICAL: Sparge the biphasic mixture with Argon for 10-15 minutes. This involves submerging a long needle directly into the liquid to bubble gas through it.

    • Why? Removing dissolved

      
       prevents homocoupling of the boronic acid and preserves catalyst life.
      

Step 4: Reaction

  • Seal the vessel.[2][3][4]

  • Heat to 90°C with vigorous stirring (800 rpm).

  • Monitor reaction progress via LC-MS or TLC (typ. eluent: 20% EtOAc/Hexanes) at 2 hours. Most reactions complete within 4-6 hours.[1]

Step 5: Workup & Isolation [1][5]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[3]

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine (saturated NaCl) to remove residual boronic salts.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
Purification Strategy

Due to the aldehyde functionality, the product is likely a crystalline solid.

  • Flash Chromatography: Silica Gel (SiO₂). Gradient: 0%

    
     30% EtOAc in Hexanes.
    
    • TLC Visualization: UV (254 nm) and DNP stain (Aldehyde turns orange/red).

  • Recrystallization (Optional): If purity >95% after workup, recrystallize from Hexanes/EtOAc or Heptane/IPA to remove trace Pd.

Experimental Workflow Diagram

Workflow Setup 1. Setup (Argon, Dry Glassware) Load 2. Load Solids (Substrate, Boronic Acid, Pd) Setup->Load Solvent 3. Add Solvents (Dioxane/Aq. Base + Sparge) Load->Solvent Heat 4. Reaction (90°C, 4-6 hrs) Solvent->Heat Workup 5. Phase Sep (EtOAc/Brine Wash) Heat->Workup Purify 6. Isolation (Column/Cryst.) Workup->Purify

Caption: Operational workflow for the synthesis of biaryl aldehydes.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure rigorous degassing (sparging).[1] Switch to XPhos Pd G2 if the boronic acid is sterically hindered (ortho-substituted).
Protodeboronation Unstable Boronic AcidSome boronic acids lose the -B(OH)₂ group before coupling. Switch to Potassium Trifluoroborate (Ar-BF₃K) salts or MIDA boronates.[1]
Homocoupling (Ar-Ar) Oxygen PresenceOxygen promotes oxidative homocoupling of boronic acids.[1] Re-evaluate inert gas lines and seals.
Aldehyde Oxidation Trace PeroxidesEnsure Dioxane is peroxide-free (test with starch-iodide paper). Use fresh solvents.[6]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link

Sources

Synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid from aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Bromo-2-fluoro-6-methylbenzoic Acid via Regioselective Pinnick Oxidation

Executive Summary

This application note details the synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1242157-23-8) from its corresponding aldehyde precursor, 4-bromo-2-fluoro-6-methylbenzaldehyde .

This benzoic acid derivative is a critical "scaffold-grade" intermediate in the synthesis of KRAS G12C inhibitors and PROTAC linkers. The presence of the ortho-methyl and ortho-fluoro groups creates significant steric hindrance and electronic deactivation, rendering standard oxidation methods (e.g., KMnO₄, Jones Reagent) unsuitable due to the risks of benzylic oxidation (attacking the methyl group) or halogen scrambling.

We present a robust, scalable protocol using Pinnick Oxidation (Lindgren modification) . This method utilizes sodium chlorite (


) under mild acidic conditions to effect a chemoselective aldehyde-to-carboxylic acid transformation without compromising the sensitive methyl group or the halogen substituents.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains three distinct functionalities on the benzene ring:

  • Aldehyde (C-1): The site of desired oxidation.

  • Methyl Group (C-6): Susceptible to radical oxidation (to benzyl alcohol/acid) if harsh oxidants like Permanganate are used.

  • Halogens (Br, F): Sensitive to metal-halogen exchange or nucleophilic displacement under harsh basic conditions.

Why Pinnick Oxidation?

  • Mechanism: Proceeds via a chlorite ester intermediate, driven by the formation of HOCl.[1] It is fundamentally different from metal-oxo oxidations.

  • Selectivity: It is strictly chemoselective for aldehydes. It does not touch benzylic C-H bonds, isolated double bonds, or aromatic halides.

  • Steric Tolerance: As noted in mechanistic studies, the small size of the chlorite anion allows it to attack sterically congested carbonyls (flanked by F and Me) where bulkier oxidants might stall.

Reaction Scheme

ReactionScheme Aldehyde 4-Bromo-2-fluoro- 6-methylbenzaldehyde Intermediate [Chlorite Ester Intermediate] Aldehyde->Intermediate Nucleophilic Attack Reagents NaClO2 (3.0 eq) NaH2PO4 (2.0 eq) Scavenger (H2O2 or 2-methyl-2-butene) Reagents->Intermediate Product 4-Bromo-2-fluoro- 6-methylbenzoic Acid Intermediate->Product Fragmentation Byproducts HOCl (Scavenged) NaCl Intermediate->Byproducts

Figure 1: Reaction pathway for the Pinnick oxidation.[2] The scavenger is critical to consume the HOCl byproduct, preventing chlorination of the aromatic ring.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4-Bromo-2-fluoro-6-methylbenzaldehyde Limiting Reagent1.0Purity >97% recommended.
Sodium Chlorite (

)
Oxidant1.5 - 3.0Technical grade is ~80%; adjust mass accordingly.
Sodium Dihydrogen Phosphate (

)
Buffer2.0Maintains pH 3.5–4.5 to generate

in situ.
2-Methyl-2-butene Scavenger10.0Preferred over

for high-value intermediates to prevent radical side reactions.
tert-Butanol (

-BuOH)
Solvent-Co-solvent; stable to oxidation.
Water Solvent-Dissolves inorganic salts.
Step-by-Step Procedure

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv) in

    
    -BuOH  (5 mL per mmol substrate).
    
  • Add 2-methyl-2-butene (10.0 equiv).

    • Note: If 2-methyl-2-butene is unavailable, 30%

      
       (3.0 equiv) can be used, but temperature control becomes more critical.
      

Step 2: Preparation of Oxidant Solution

  • In a separate beaker, dissolve

    
      (3.0 equiv) and 
    
    
    
    (2.0 equiv) in Water (2 mL per mmol substrate).
    • Safety Alert: Do not acidify this solution directly before addition;

      
       gas (yellow/green, explosive) may evolve.
      

Step 3: Controlled Oxidation

  • Add the aqueous oxidant solution dropwise to the vigorously stirred aldehyde solution over 30–60 minutes.

    • Observation: The reaction mixture may turn pale yellow.

    • Temperature: Maintain internal temperature between 20–25°C. Use a water bath if necessary to absorb the mild exotherm.

  • Stir the biphasic mixture vigorously at room temperature for 4–16 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes) or LCMS. The aldehyde spot (

      
      ) should disappear, replaced by the baseline acid spot (or 
      
      
      
      with acetic acid additive).

Step 4: Workup & Purification (Acid-Base Extraction) This step is self-validating; only the acidic product will transfer between phases as described.

  • Quench: Add saturated aqueous

    
     (1 mL/mmol) to quench any residual oxidant. Stir for 15 mins.
    
  • Volatile Removal: Concentrate under reduced pressure to remove

    
    -BuOH/2-methyl-2-butene.
    
  • Base Wash: Dilute the aqueous residue with water and wash with Diethyl Ether (

    
    ) or EtOAc.
    
    • Critical: The product is currently a salt (carboxylate) in the aqueous layer (pH ~4-5). The organic wash removes unreacted aldehyde and non-acidic impurities.

  • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~1–2.

    • Observation: The product should precipitate as a white solid.[3][4]

  • Extraction: Extract the acidified aqueous layer with EtOAc (

    
    ).[4]
    
  • Drying: Combine organic layers, dry over

    
    , filter, and concentrate.
    

Process Workflow & Quality Control

Purification Logic Flow

WorkupFlow ReactionMix Reaction Mixture (Acid, Salts, Impurities) BaseWash Wash with Organic Solvent (pH > 4) ReactionMix->BaseWash OrgLayer1 Organic Layer: Non-acidic Impurities (Discard) BaseWash->OrgLayer1 AqLayer1 Aqueous Layer: Target Product (Carboxylate) BaseWash->AqLayer1 Acidify Acidify with HCl to pH 1-2 AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalProduct Final Product: 4-Bromo-2-fluoro-6-methylbenzoic acid Extract->FinalProduct

Figure 2: Acid-base extraction workflow ensuring high purity without column chromatography.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Purity >98%HPLC (254 nm)
¹H NMR (400 MHz, DMSO-d₆)

13.5 (br s, 1H, COOH), 7.60 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 2.35 (s, 3H, Ar-CH₃)
Structural Confirmation
MS (ESI-) [M-H]⁻ = 231/233 (Br isotope pattern)Mass Spectrometry

Troubleshooting & Optimization

  • Issue: Stalled Reaction.

    • Cause: Steric hindrance from the 2-Fluoro and 6-Methyl groups preventing chlorite attack.

    • Solution: Increase temperature to 35°C or add a phase transfer catalyst (e.g., 5 mol% Tetrabutylammonium bromide) to improve chlorite solubility in the organic phase.

  • Issue: Chlorinated Byproducts.

    • Cause: Insufficient scavenger; HOCl attacks the ring.

    • Solution: Ensure 2-methyl-2-butene is fresh (it is volatile) or switch to Resorcinol (1.5 equiv) as a non-volatile scavenger.

  • Issue: Low Yield.

    • Cause: Product lost in the initial organic wash if the aqueous pH was too low.

    • Solution: Ensure the pH is >4 before the first organic wash (to keep the acid deprotonated) and <2 before the final extraction.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890.
  • Application to Sterically Hindered Aldehydes

    • Raiford, L. C., & Goundry, W. (2002). The Pinnick Oxidation in the Synthesis of Highly Functionalized Benzoic Acids. Journal of Organic Chemistry.
    • See also: Wikipedia contributors. (2023). Pinnick oxidation.[1][5][6][7] Wikipedia, The Free Encyclopedia.

  • Specific Scaffold Synthesis (Analogous Protocols)

    • Patent CN101050176A. Method for preparing 4-bromo-2,6-difluorobenzoic acid.
  • Compound Data

    • PubChem CID 67135924.[8][9] 4-Bromo-2-fluoro-6-methylbenzoic acid.[8][9][10]

Sources

4-Bromo-2-fluoro-6-methylbenzaldehyde reduction to benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde to (4-Bromo-2-fluoro-6-methyl)phenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the selective reduction of the aromatic aldehyde, 4-Bromo-2-fluoro-6-methylbenzaldehyde, to its corresponding primary alcohol, (4-Bromo-2-fluoro-6-methyl)phenyl)methanol. This transformation is a fundamental process in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science research. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective chemoselective reducing agent, ensuring high-yield conversion. An alternative protocol employing catalytic hydrogenation is also discussed. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, mechanistic explanations, and robust, self-validating experimental procedures.

Introduction and Strategic Importance

The reduction of aldehydes and ketones to alcohols is a cornerstone of organic chemistry.[1] Benzylic alcohols, in particular, are highly valuable synthetic intermediates.[2] The substrate, 4-Bromo-2-fluoro-6-methylbenzaldehyde, possesses multiple functional groups, making chemoselectivity a critical consideration. The aldehyde must be reduced without affecting the aryl bromide or fluoride, which are often essential handles for subsequent cross-coupling reactions or other transformations.

The choice of reducing agent is paramount. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce aldehydes, they are often too reactive and non-selective, and require strictly anhydrous conditions.[1] Sodium borohydride (NaBH₄) emerges as a superior choice for this application due to its milder nature, high selectivity for aldehydes and ketones in the presence of other functional groups like esters, and its compatibility with protic solvents like methanol and ethanol, simplifying the experimental setup.[3][4]

This document provides a validated, step-by-step protocol for this reduction, focusing on the practical aspects of the reaction, work-up, and purification.

Reaction Scheme and Mechanism

The overall transformation involves the conversion of a carbonyl group to a hydroxyl group through the addition of a hydride (H⁻) and a proton (H⁺).

General Reaction

Caption: General scheme for the reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via a two-step mechanism.[4]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon of the aldehyde's carbonyl group. This breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.[3][5]

  • Protonation: During the reaction or upon aqueous work-up, the newly formed alkoxide is protonated by the protic solvent (e.g., methanol) or the added acid, yielding the final benzyl alcohol product.[1][6]

One molecule of NaBH₄ can, in principle, reduce four molecules of the aldehyde.[7] However, in practice, an excess is often used to ensure complete conversion and to compensate for any reaction with the solvent.[5]

Reagent and Product Data

A clear understanding of the physical and chemical properties of the materials is crucial for successful execution and safety.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
4-Bromo-2-fluoro-6-methylbenzaldehydeReactant StructureC₈H₆BrFO217.041375535-64-5Solid
(4-Bromo-2-fluoro-6-methyl)phenyl)methanolProduct StructureC₈H₈BrFO219.051417736-81-2Solid[8]
Sodium BorohydrideNaBH₄NaBH₄37.8316940-66-2White Solid[9]

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is designed for a standard laboratory scale (1-5 mmol) and can be adjusted accordingly.

Materials and Equipment
  • Chemicals:

    • 4-Bromo-2-fluoro-6-methylbenzaldehyde

    • Sodium borohydride (NaBH₄), ≥97% purity

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (EtOAc), ACS grade

    • Deionized water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • TLC plates (e.g., Silica Gel 60 F₂₅₄)

    • TLC eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • Equipment:

    • Round-bottom flask (25 or 50 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Spatula and weighing paper

    • Separatory funnel (125 mL)

    • Rotary evaporator

    • Glassware for purification (e.g., chromatography column, recrystallization flasks)

    • UV lamp for TLC visualization

Critical Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed and causes severe skin burns and eye damage.[10] Crucially, it reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[10][11] Always handle NaBH₄ in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Solvents: Methanol and ethyl acetate are flammable. Handle with care and avoid open flames.

Step-by-Step Procedure
  • Reaction Setup:

    • Place 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.00 g, 4.61 mmol, 1.0 equiv) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous methanol (15 mL) to dissolve the aldehyde.

    • Cool the flask in an ice bath with stirring for 10-15 minutes. The solution should reach 0-5 °C.

  • Addition of Reducing Agent:

    • Weigh sodium borohydride (0.26 g, 6.91 mmol, 1.5 equiv) separately.

    • Causality: Using a 50% excess of NaBH₄ ensures the reaction goes to completion in a reasonable timeframe, accounting for any incidental reaction with the methanol solvent.[5]

    • Add the NaBH₄ to the cooled aldehyde solution in small portions over 5-10 minutes.[1] Vigorous gas evolution (H₂) may be observed. A slow, portion-wise addition is critical to control the exothermic reaction and prevent foaming.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]

      • Sampling: Take a small aliquot of the reaction mixture with a capillary tube.

      • Spotting: Spot the reaction mixture, a co-spot (starting material and reaction mixture), and the starting material on a TLC plate.

      • Elution: Develop the plate in a chamber with 30% ethyl acetate in hexanes (adjust as needed).

      • Visualization: View the plate under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

  • Reaction Quench and Work-up:

    • Once the reaction is complete (as judged by TLC), cool the flask again in an ice bath.

    • Quench: Slowly and carefully add 1 M HCl (10 mL) dropwise to neutralize the reaction and destroy any excess NaBH₄.[1] Be cautious, as hydrogen gas evolution will occur. Stir for 10-15 minutes until bubbling ceases.

    • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

    • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (30 mL). Shake vigorously, venting frequently.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Washing: Combine the organic extracts and wash them sequentially with deionized water (20 mL) and then saturated brine (20 mL). The brine wash helps to remove residual water from the organic phase.[12]

    • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude (4-Bromo-2-fluoro-6-methyl)phenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the reduction and purification process.

Alternative Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is an excellent and often "greener" alternative to hydride reagents.[2] It involves the use of hydrogen gas (H₂) and a metal catalyst.

  • Principle: The substrate is dissolved in a suitable solvent with a heterogeneous catalyst, such as palladium on carbon (Pd/C). The mixture is then exposed to a hydrogen atmosphere (from a balloon or a pressurized vessel). The H₂ adsorbs onto the catalyst surface and is added across the aldehyde's C=O bond.[13]

  • Typical Conditions:

    • The aldehyde (1 mmol) is dissolved in ethanol (10 mL).[2]

    • A catalyst, such as 5-10 mol% Pd(0)EnCat™ 30NP or 10% Pd/C, is added.[2]

    • The vessel is purged with hydrogen gas (an H₂-filled balloon is often sufficient for small-scale reactions).[2]

    • The reaction is stirred at room temperature for 16-24 hours.[13]

    • Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the filtrate is concentrated to yield the product.

  • Advantages: High atom economy; the only byproduct is water (if any). The catalyst can often be recovered and reused.[14]

  • Disadvantages: Requires specialized equipment for handling hydrogen gas safely. Over-reduction or dehalogenation can sometimes be a side reaction, although catalysts can be chosen to minimize this.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is Incomplete Insufficient reducing agent; low-quality NaBH₄ (degraded by moisture); short reaction time.Add more NaBH₄ portion-wise and continue monitoring by TLC. Ensure NaBH₄ is a dry, free-flowing powder. Increase reaction time.
Multiple Spots on TLC Side reactions; impure starting material.Confirm the purity of the starting aldehyde. If side products form, purification by column chromatography will be necessary.
Low Product Yield Incomplete reaction; product loss during extraction (e.g., emulsions); volatile product.Ensure the reaction goes to completion. To break emulsions during work-up, add more brine and allow layers to separate for a longer period.
Product is not clean Inefficient purification.Re-purify the product. For recrystallization, try a different solvent system. For chromatography, optimize the eluent polarity.

Conclusion

The reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde to (4-Bromo-2-fluoro-6-methyl)phenyl)methanol is efficiently and selectively achieved using sodium borohydride in methanol. The protocol detailed in this application note is robust, reliable, and utilizes standard laboratory techniques, providing high yields of the desired benzylic alcohol. By understanding the underlying mechanism and paying close attention to the procedural details and safety precautions, researchers can confidently perform this valuable transformation. The alternative method of catalytic hydrogenation also presents a viable, environmentally friendly route for this synthesis.

References

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. Available at: [Link]

  • University of Cambridge. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge Repository. Available at: [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. ResearchGate. Available at: [Link]

  • ACS Publications. (2018). Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C. Available at: [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Goksu, H., et al. (2015). Eco-friendly hydrogenation of aromatic aldehyde compounds by tandem dehydrogenation of dimethylamine-borane in the presence of a reduced graphene oxide furnished platinum nanocatalyst. RSC Publishing. Available at: [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Department of Chemistry and Biochemistry.
  • Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Available at: [Link]

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Introduction: Navigating the Challenges of Sterically Hindered and Electronically-Modified Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Wittig Reaction: Strategic Olefination of 4-Bromo-2-fluoro-6-methylbenzaldehyde

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Invented by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction forms a new carbon-carbon double bond with exceptional regiochemical control.[2][3] The core of the reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[1][4] Its applications are vast, ranging from the synthesis of fine chemicals to complex pharmaceutical agents, including the industrial-scale synthesis of Vitamin A.[5][6]

This guide focuses on the application of the Wittig reaction to a specific and challenging substrate: 4-Bromo-2-fluoro-6-methylbenzaldehyde. This molecule, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a unique combination of steric and electronic factors.[7] The ortho-methyl group introduces significant steric hindrance around the carbonyl group, while the electron-withdrawing properties of the fluorine and bromine atoms modulate the electrophilicity of the aldehyde. Understanding these properties is critical to designing a successful olefination strategy.

This document provides a detailed exploration of the reaction mechanism, stereochemical considerations, and step-by-step protocols tailored for researchers and drug development professionals engaged in the synthesis of complex molecular architectures.

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[4] This process culminates in the formation of an alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[8]

The reaction is generally understood to proceed via a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate called an oxaphosphetane.[1][8] This intermediate then decomposes to yield the final alkene and triphenylphosphine oxide.[5][9]

Wittig_Mechanism Reactants Aldehyde + Ylide TS1 [2+2] Cycloaddition Transition State Reactants->TS1  Formation Oxaphosphetane Oxaphosphetane Intermediate TS1->Oxaphosphetane TS2 Retro-[2+2] Transition State Oxaphosphetane->TS2  Decomposition Products Alkene + Ph₃P=O TS2->Products

Caption: The Wittig reaction mechanism proceeds via a key oxaphosphetane intermediate.

A defining feature of the Wittig reaction is the ability to control the stereochemistry (E/Z) of the resulting alkene by selecting the appropriate ylide.[10][11] Ylides are broadly classified into three categories based on the substituents attached to the carbanionic carbon.

  • Non-stabilized Ylides: These ylides bear simple alkyl groups (e.g., -CH₃, -CH₂CH₃). They are highly reactive and typically yield (Z)-alkenes with high selectivity when reacted with aldehydes.[1] This selectivity arises from a kinetically controlled, irreversible formation of a cis-substituted oxaphosphetane intermediate, which minimizes steric interactions in the transition state.

  • Stabilized Ylides: When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (e.g., -CO₂R, -C(O)R), it is less reactive. These stabilized ylides almost exclusively produce (E)-alkenes.[1][12] The initial cycloaddition step is often reversible, allowing the reaction to proceed under thermodynamic control to the more stable trans-substituted oxaphosphetane intermediate.

  • Semi-stabilized Ylides: Ylides stabilized by aryl or vinyl groups fall into this category. They exhibit intermediate reactivity and often yield mixtures of (E) and (Z)-alkenes, making stereochemical prediction less straightforward.[1]

Strategic Considerations for 4-Bromo-2-fluoro-6-methylbenzaldehyde

The substrate itself imposes critical constraints on the reaction design:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the reaction site. This can slow the rate of reaction, particularly with bulky ylides. Research on ortho-substituted benzaldehydes suggests that this steric clash can strongly influence the transition state geometry, often leading to an enhanced preference for the (Z)-alkene, even with semi-stabilized ylides.[13]

  • Electronic Effects: The fluorine and bromine atoms are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This can enhance its reactivity towards the nucleophilic ylide, potentially counteracting some of the negative steric effects. Kinetic studies on substituted benzaldehydes have shown that electron-withdrawing groups accelerate the rate-determining step of the reaction.[14]

Given these factors, achieving high stereoselectivity requires careful selection of the ylide and reaction conditions. To obtain the (Z)-alkene, a non-stabilized ylide is the clear choice. For the (E)-alkene, a stabilized ylide is required. An alternative for (E)-alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides superior E-selectivity and features a more straightforward purification.[6][12]

Experimental Protocols

The following protocols provide a comprehensive workflow for the Wittig olefination of 4-Bromo-2-fluoro-6-methylbenzaldehyde. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Preparation of the Phosphonium Salt (Example: Ethyltriphenylphosphonium Bromide)

The Wittig ylide is generated from its corresponding phosphonium salt, which is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[5][9]

Materials:

  • Triphenylphosphine (PPh₃)

  • Bromoethane

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add bromoethane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.[15] The phosphonium salt will precipitate as a white solid.

  • Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Wash the collected solid extensively with diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white powder (ethyltriphenylphosphonium bromide) under high vacuum. The salt is hygroscopic and should be stored in a desiccator.

Protocol_1_Workflow Start Dissolve PPh₃ in Toluene AddHalide Add Bromoethane Start->AddHalide Reflux Heat to Reflux (12-24h) AddHalide->Reflux CoolFilter Cool and Filter Precipitate Reflux->CoolFilter Wash Wash with Diethyl Ether CoolFilter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Workflow for the synthesis of a phosphonium salt precursor.

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol uses a strong base to generate the highly reactive, non-stabilized ylide in situ.[16]

Materials:

  • Ethyltriphenylphosphonium bromide (from Protocol 1)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Add ethyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe.[4] Upon addition, the suspension will turn a characteristic deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography or recrystallization to isolate the (Z)-alkene.

Protocol 3: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

Stabilized ylides are often stable solids that can be purchased commercially and do not require strong, air-sensitive bases.[16]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Toluene or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Add toluene or DCM as the solvent.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be directly purified by flash column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide.

Summary of Reaction Conditions and Expected Outcomes

Ylide TypeYlide ExampleBaseSolventTemperatureExpected Major IsomerKey Considerations
Non-Stabilized Ph₃P=CHCH₃n-BuLi, NaH, KHMDSTHF, Ether-78 °C to RT(Z)-Alkene Highly reactive; requires inert atmosphere; kinetically controlled.[1]
Stabilized Ph₃P=CHCO₂EtNone (or mild base like K₂CO₃)Toluene, DCMReflux(E)-Alkene Less reactive; often requires heat; thermodynamically controlled.[1][12]
Semi-Stabilized Ph₃P=CHPhNaH, NaOMeTHF, DMFRT to RefluxMixture (E/Z) Selectivity is substrate and condition dependent; ortho-substituents may favor Z.[13]
HWE Reagent (EtO)₂P(O)CH₂CO₂EtNaH, NaOEtTHF, DME0 °C to RT(E)-Alkene Excellent E-selectivity; water-soluble phosphate byproduct simplifies purification.[12][17]

Purification Strategies: Overcoming the Triphenylphosphine Oxide Challenge

A persistent challenge in Wittig reactions is the separation of the desired alkene from the stoichiometric byproduct, triphenylphosphine oxide (Ph₃P=O).[18]

  • Flash Column Chromatography: This is the most common method. Ph₃P=O is a relatively polar compound and can be separated from less polar alkene products on silica gel.

  • Recrystallization: If the alkene product is a solid, recrystallization can be an effective purification method. The polarity difference between the non-polar alkene and the more polar Ph₃P=O can be exploited by careful solvent selection (e.g., propanol, ethanol).[19]

  • Chemical Conversion: For particularly difficult separations, Ph₃P=O can be converted into a salt to facilitate its removal. One method involves treating the crude mixture with oxalyl chloride to precipitate the insoluble chlorophosphonium salt, which can be removed by filtration. Another approach involves oxidation with hydrogen peroxide to create a more polar derivative that is easier to separate.[20]

Alternative Methodologies: The Horner-Wadsworth-Emmons Reaction

For the stereoselective synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[6][12] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide.[12] Key advantages of the HWE reaction include:

  • High (E)-Selectivity: It reliably produces (E)-alkenes, often with higher selectivity than stabilized Wittig ylides.[17]

  • Facile Purification: The byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous extraction, often eliminating the need for chromatography.[6][12]

This makes the HWE reaction an excellent choice for scaling up the synthesis of (E)-alkenes derived from 4-Bromo-2-fluoro-6-methylbenzaldehyde, especially in a drug development setting where purity and process efficiency are paramount.

References

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

  • Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]

  • Quora. What is the stereoselectivity of Wittig's reaction?. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • ACS Publications. Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. [Link]

  • Scribd. Wittig Reaction Stereoselectivity. [Link]

  • ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. [Link]

  • ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • NIH National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. [Link]

  • Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • YouTube. The Wittig Reaction. [Link]

  • ARKAT USA, Inc. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • SciSpace. The modern interpretation of the Wittig reaction mechanism. [Link]

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Application Note & Protocols: Strategic Synthesis of Biaryl Derivatives Utilizing 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Biaryls and the Utility of a Specialized Building Block

Biaryl scaffolds are privileged structural motifs, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Their importance in drug discovery is particularly noteworthy, where the controlled orientation of two aryl rings can lead to high-affinity interactions with biological targets.[3][4][5] The synthesis of these structures, especially those with substitution at the ortho positions, presents unique challenges and opportunities.[6] Ortho-substituted biaryls can exhibit restricted rotation around the aryl-aryl bond, leading to a form of axial chirality known as atropisomerism.[7] This three-dimensional feature is increasingly exploited to enhance the potency and selectivity of therapeutic agents.[6][8]

This guide focuses on the strategic application of 4-Bromo-2-fluoro-6-methylbenzaldehyde , a versatile and highly functionalized building block for the synthesis of complex biaryl derivatives. Its structure is uniquely tailored for modern synthetic chemistry:

  • Bromo Group (C4): Serves as a prime reactive handle for transition-metal-catalyzed cross-coupling reactions, the cornerstone of modern biaryl synthesis.

  • Ortho-Fluoro and Ortho-Methyl Groups (C2, C6): These flanking substituents are critical. They sterically hinder free rotation around the newly formed aryl-aryl bond, providing a scaffold that is pre-disposed to atropisomerism.[9][10] The electronic properties of the fluorine atom can also modulate the reactivity of the C-Br bond and influence the final product's pharmacological profile.[11]

  • Aldehyde Moiety: A versatile functional group that allows for extensive post-coupling derivatization, such as oxidation, reduction, or reductive amination, enabling rapid library generation for structure-activity relationship (SAR) studies.[12]

This document provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction using this key starting material, offering both a robust protocol and a deep dive into the causality behind the procedural choices.

The Suzuki-Miyaura Reaction: A Cornerstone of Biaryl Synthesis

Among the arsenal of transition-metal-catalyzed reactions, the Suzuki-Miyaura coupling is preeminent for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[13][14][15] This makes it an indispensable tool for medicinal chemists.[13]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[13] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-fluoro-6-methylbenzaldehyde, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[16]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Palladacycle) Pd0->ArPdBr OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 Biaryl Ar-Ar' (Product) ArPdAr->Biaryl RedElim Reductive Elimination Regen Catalyst Regeneration ArX Ar-Br (4-Bromo-2-fluoro-6-methylbenzaldehyde) ArX:e->Pd0:n Boronic Ar'-B(OH)₂ + Base Boronic:e->ArPdBr:e label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-6-methylbenzaldehyde with various arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
4-Bromo-2-fluoro-6-methylbenzaldehydeAryl Halide (Starting Material)>98% Purity
Arylboronic AcidCoupling Partner>97% Purity
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorACS Reagent Grade
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)Ligand>98% Purity
Potassium Carbonate (K₂CO₃), anhydrousBase>99% Purity
1,4-Dioxane or Toluene/Water mixtureSolventAnhydrous/Deionized
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS Reagent Grade
Ethyl AcetateExtraction SolventACS Reagent Grade
Brine (Saturated aq. NaCl)Aqueous WashN/A
Celite®Filtration AidN/A
Silica GelStationary Phase for Chromatography60 Å, 230-400 mesh
Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Solids (Aryl Halide, Boronic Acid, Base) B 2. Add Solvent & Degas (e.g., N₂ Purge) A->B C 3. Add Catalyst/Ligand Solution B->C D 4. Heat to Reaction Temp (e.g., 80-100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Filter Catalyst E->F G 7. Aqueous Workup (Extraction) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[17]

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.).[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of dioxane:water or toluene:water, to a concentration of ~0.1 M with respect to the aryl bromide). Stir the suspension for 5 minutes.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.[13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).[17]

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[13][17]

Field-Proven Insights: The Causality Behind the Choices
  • Why SPhos as a Ligand? The use of sterically bulky and electron-rich phosphine ligands like SPhos is critical, especially for challenging substrates.[13] The ortho-methyl group on our starting material increases steric hindrance near the reaction site. SPhos promotes the reductive elimination step and stabilizes the palladium catalyst, preventing the formation of inactive palladium black and leading to higher yields.[10]

  • Why a Base is Essential: The base (K₂CO₃) plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center.[16] For base-sensitive substrates, weaker bases like potassium fluoride (KF) can be used.

  • Why a Water/Organic Solvent Mixture? While many organic solvents can be used, a biphasic system containing water often accelerates the reaction.[14] It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]

Data Presentation: Representative Reaction Outcomes

The following table provides expected outcomes for the coupling of 4-Bromo-2-fluoro-6-methylbenzaldehyde with various representative arylboronic acids under the optimized protocol described above.

EntryArylboronic Acid PartnerKey FeatureExpected Yield (%)Notes
1Phenylboronic acidUnsubstituted90-95%Baseline reaction, typically high-yielding.
24-Methoxyphenylboronic acidElectron-Rich>95%Electron-donating groups often accelerate the reaction.[1]
34-(Trifluoromethyl)phenylboronic acidElectron-Poor85-90%Electron-withdrawing groups can sometimes slow the reaction but still provide good yields.
42-Methylphenylboronic acidSterically Hindered75-85%Ortho-substituents on the coupling partner can lower yields due to steric clash.[1] Longer reaction times may be needed.
5Naphthalene-2-boronic acidExtended π-system88-94%Generally couples well.
6Pyridine-3-boronic acidHeteroaromatic70-80%Heteroaromatic boronic acids can sometimes be challenging due to catalyst inhibition.

Alternative Methodologies & Downstream Processing

While the Suzuki-Miyaura coupling is highly effective, other methods can be considered for specific applications.

  • Stille Coupling: This reaction uses organotin reagents instead of boronic acids.[18] Organostannanes are stable to air and moisture, but a major drawback is the high toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the final product.[19][20]

  • Heck Reaction: For the synthesis of styrenyl derivatives rather than biaryls, the Heck reaction provides a powerful method for coupling the aryl bromide with an alkene.[21][22]

The aldehyde functionality of the resulting biaryl product is a gateway for further diversification. Standard protocols for oxidation (e.g., using Pinnick oxidation) to the carboxylic acid, reduction (e.g., using NaBH₄) to the benzyl alcohol[12], or reductive amination can be readily applied to generate diverse libraries of compounds for screening.

References

  • A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
  • Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temper
  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research. [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). ResearchGate. [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019). Chemical Society Reviews. [Link]

  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. (n.d.). RSC Publishing. [Link]

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-Boronobenzo
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PMC. [Link]

  • Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolbor
  • Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. (2024). PMC. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023).
  • Examples of biaryl structure applications. (n.d.). ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PMC. [Link]

  • Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. (2018). PubMed. [Link]

  • (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Semantic Scholar. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025). Open Exploration Publishing. [Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025).
  • The Stille Reaction. (n.d.). Organic Reactions. [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. [Link]

  • Synthesis of a variety of biaryl derivatives. Reaction conditions: all... (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (n.d.). ResearchGate. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.

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Application Notes and Protocols: Navigating the Grignard Reaction with 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a detailed guide on the compatibility and strategic considerations for performing a Grignard reaction with 4-Bromo-2-fluoro-6-methylbenzaldehyde. This substituted benzaldehyde presents a unique set of challenges due to the presence of multiple reactive sites and steric hindrance. We will explore the delicate balance of reactivity between the aldehyde, the aryl bromide, and the fluoro group, and provide detailed protocols for both direct nucleophilic addition and a protecting group strategy. This guide is intended to equip researchers with the necessary insights and methodologies to successfully utilize this versatile building block in complex molecule synthesis.

Introduction: A Molecule of Strategic Importance and Synthetic Challenge

4-Bromo-2-fluoro-6-methylbenzaldehyde is a valuable starting material in medicinal chemistry and materials science. The presence of a bromine atom allows for further cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the aldehyde serves as a versatile handle for a variety of transformations.[2] However, the very features that make this molecule attractive also present significant hurdles when considering a Grignard reaction.

The primary challenge lies in the chemoselectivity of the Grignard reagent. Grignard reagents are not only potent nucleophiles that readily attack the carbonyl carbon of the aldehyde, but they are also strong bases.[3][4] Furthermore, the aryl bromide present on the ring could potentially undergo a Grignard exchange reaction. The ortho-methyl group introduces steric hindrance that can influence the approach of the nucleophile to the carbonyl carbon. This document will dissect these challenges and offer practical, field-proven strategies to navigate them.

Chemoselectivity and Reactivity Analysis

A successful Grignard reaction with 4-Bromo-2-fluoro-6-methylbenzaldehyde hinges on understanding the relative reactivity of its functional groups.

Functional GroupReactivity with Grignard ReagentConsiderations
Aldehyde Highly Reactive. The electrophilic carbonyl carbon is the primary target for nucleophilic attack by the Grignard reagent to form a secondary alcohol upon acidic workup.[5][6]This is the desired reaction pathway.
Aryl Bromide Moderately Reactive. The C-Br bond can react with magnesium metal to form a Grignard reagent. If an external Grignard reagent is used, a halogen-metal exchange is possible, though generally less favorable than addition to the aldehyde.The formation of a Grignard reagent at this position is a potential synthetic route, but the presence of the unprotected aldehyde is problematic.
Aryl Fluoride Generally Unreactive. The carbon-fluorine bond is very strong and does not typically react with magnesium to form a Grignard reagent under standard conditions.[3][7]The fluoro group is considered a spectator in this context.
Ortho-Methyl Group Steric Influence. The methyl group ortho to the aldehyde can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This may necessitate longer reaction times or the use of less bulky Grignard reagents.[1]This can also influence the conformational preference of the aldehyde.

Strategic Approaches to the Grignard Reaction

There are two primary strategies to consider when performing a Grignard reaction with this substrate:

Strategy A: Direct Addition of an External Grignard Reagent

This is the most straightforward approach, where a pre-formed Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) is added to a solution of 4-Bromo-2-fluoro-6-methylbenzaldehyde. The key to success is to favor the nucleophilic attack on the aldehyde over any potential side reactions.

Strategy B: Protection, Grignard Formation, and Deprotection

If the goal is to form a Grignard reagent from the aryl bromide of 4-Bromo-2-fluoro-6-methylbenzaldehyde itself, the highly reactive aldehyde group must first be protected.[8][9][10] This prevents the newly formed Grignard reagent from reacting with the starting material. Acetals are excellent protecting groups for aldehydes as they are stable in the basic conditions of a Grignard reaction and can be readily removed under acidic conditions.[8][10]

Detailed Experimental Protocols

Protocol 1: Direct Addition of Methylmagnesium Bromide

This protocol details the addition of a commercially available Grignard reagent to 4-Bromo-2-fluoro-6-methylbenzaldehyde to yield 1-(4-Bromo-2-fluoro-6-methylphenyl)ethanol.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware must be oven-dried and assembled while hot under a stream of inert gas. Equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

  • Reactant Preparation: Dissolve 1 equivalent of 4-Bromo-2-fluoro-6-methylbenzaldehyde in anhydrous diethyl ether in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1.1 equivalents of methylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. The addition should be dropwise to control the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Protection of the Aldehyde, Grignard Formation, and Reaction

This protocol outlines the synthesis of a Grignard reagent from the protected 4-Bromo-2-fluoro-6-methylbenzaldehyde and its subsequent reaction with an electrophile (using benzaldehyde as an example).

Part A: Protection of the Aldehyde

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine 4-Bromo-2-fluoro-6-methylbenzaldehyde, 1.2 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the protected aldehyde, 2-(4-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane.

Part B: Grignard Formation and Reaction

Materials:

  • 2-(4-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Magnesium Activation: In a dry three-neck flask under an inert atmosphere, add 1.5 equivalents of magnesium turnings and a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the color disappears, indicating activation of the magnesium surface.[2]

  • Grignard Formation: Add anhydrous THF to the flask. Dissolve 1 equivalent of 2-(4-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (indicated by the consumption of magnesium), cool the solution to 0 °C. Slowly add 1 equivalent of benzaldehyde dissolved in anhydrous THF.

  • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous ammonium chloride solution.

Part C: Deprotection

Materials:

  • Crude product from Part B

  • Aqueous HCl (e.g., 2 M)

  • Diethyl ether

Procedure:

  • To the crude product from the previous step, add a sufficient amount of aqueous HCl and stir at room temperature. The deprotection can be monitored by TLC.

  • Once the deprotection is complete, extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the crude product, which can then be purified by column chromatography.

Visualization of Key Processes

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde 4-Bromo-2-fluoro-6-methylbenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Grignard R-MgX Grignard->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol Acidic Workup (H3O+)

Caption: General mechanism of a Grignard reaction with an aldehyde.

Protecting_Group_Workflow Start 4-Bromo-2-fluoro-6-methylbenzaldehyde Protect Protect Aldehyde (e.g., with Ethylene Glycol) Start->Protect Grignard_Formation Form Grignard Reagent (Mg, THF) Protect->Grignard_Formation Reaction React with Electrophile Grignard_Formation->Reaction Deprotect Deprotect Aldehyde (Acidic Workup) Reaction->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Workflow for the protecting group strategy.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvent- Impure magnesium- Ensure all glassware is rigorously dried.- Use freshly opened anhydrous solvents.- Activate magnesium with iodine or 1,2-dibromoethane.
Low yield of desired product - Steric hindrance from the ortho-methyl group- Incomplete reaction- Side reactions- Use a less bulky Grignard reagent.- Increase reaction time and/or temperature.- Ensure slow addition of the Grignard reagent to minimize side reactions.
Formation of biphenyl side products - Coupling of the Grignard reagent with unreacted aryl bromide- This is more common in Grignard formation. Ensure slow addition of the aryl bromide to the magnesium.[11]
Recovery of starting material - Inactive Grignard reagent- Insufficient Grignard reagent- Titrate the Grignard reagent before use.- Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry, 43B, 1299-1301.
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

Strategic Synthesis of Schiff Bases from 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SBF-4B2F6M

Executive Summary & Chemical Context

Target Molecule: 4-Bromo-2-fluoro-6-methylbenzaldehyde Application Domain: Medicinal Chemistry (Antimicrobial/Anticancer), Ligand Synthesis (Salen-type catalysts), and Supramolecular Assembly.

This guide details the synthesis of Schiff bases (imines) using 4-Bromo-2-fluoro-6-methylbenzaldehyde . Unlike simple benzaldehydes, this substrate presents a unique "Push-Pull-Block" electronic and steric environment:

  • 4-Bromo (Pull/Handle): Provides a reactive handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the Schiff base to serve as a modular scaffold.

  • 2-Fluoro (Inductive Pull): The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also acts as a weak hydrogen-bond acceptor.

  • 6-Methyl (Steric Block): The ortho-methyl group introduces significant steric strain (A-strain), twisting the carbonyl group out of coplanarity with the aromatic ring. This reduces the conjugation stability but protects the formed imine from hydrolysis.

The Challenge: The 6-methyl group hinders the nucleophilic trajectory of the incoming amine (Burgi-Dunitz angle), often requiring catalytic activation or water removal to drive the equilibrium to completion.

Mechanistic Insight & Reaction Design

The formation of the Schiff base follows a reversible nucleophilic addition-elimination mechanism. For this specific substrate, the rate-determining step is often the initial nucleophilic attack due to the steric bulk of the 6-methyl group.

DOT Diagram 1: Mechanistic Pathway & Steric Influence

SchiffBaseMechanism Start 4-Bromo-2-fluoro-6-methylbenzaldehyde (Electrophile) Intermediate Tetrahedral Hemiaminal (Sterically Crowded) Start->Intermediate Nucleophilic Attack (Slowed by 6-Me) Amine Primary Amine (R-NH2) Amine->Intermediate Acid Acid Catalyst (AcOH/pTSA) Acid->Start Activates C=O Transition Proton Transfer & Water Elimination Intermediate->Transition Equilibrium Product Schiff Base (Imine) (E/Z Isomers) Transition->Product Water H2O (Must be removed) Transition->Water Water->Transition Hydrolysis Risk

Caption: Reaction pathway highlighting the steric bottleneck at the hemiaminal formation stage and the necessity of water removal to prevent hydrolysis.

Experimental Protocols

Method A: The "Gold Standard" (Ethanol Reflux)

Best for: Unhindered primary amines (e.g., alkyl amines, simple anilines).

Reagents:

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol (approx. 217 mg) of the aldehyde in 10 mL of absolute EtOH.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to activate the carbonyl.

  • Addition: Add 1.0 mmol of the primary amine dropwise. Note: If the amine is a solid, dissolve it in 5 mL EtOH first.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The aldehyde spot (usually higher R_f) should disappear.

  • Isolation:

    • Scenario 1 (Precipitate forms): Cool to 0°C (ice bath). Filter the solid, wash with cold EtOH, and dry.[1]

    • Scenario 2 (No precipitate): Remove solvent via rotary evaporation. Recrystallize the residue from hot EtOH/water or Hexane/CH2Cl2.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Hindered amines (e.g., ortho-substituted anilines) or low-reactivity amines.

Rationale: The 6-methyl group on the aldehyde and potential steric bulk on the amine create a "loose" equilibrium. Actively removing water pushes the reaction to 100% conversion.

Procedure:

  • Setup: Equip a 100 mL RBF with a Dean-Stark trap and reflux condenser.

  • Loading: Add 2.0 mmol of aldehyde, 2.2 mmol of amine, and 30 mL of Toluene .

  • Catalysis: Add 5-10 mg of p-Toluenesulfonic acid (pTSA).

  • Reaction: Reflux vigorously (110°C) for 6–12 hours. Water will collect in the trap.

  • Workup: Cool to RT. Wash the toluene layer with saturated NaHCO3 (to remove acid catalyst) and brine. Dry over Na2SO4, filter, and concentrate.

Characterization & Validation Criteria

To ensure scientific integrity, the product must meet specific spectral criteria.

TechniqueKey Signal / ObservationInterpretation
1H NMR Singlet at 8.4 – 8.9 ppm Characteristic Azomethine proton (-CH=N-). Absence of aldehyde CHO (~10.2 ppm) confirms conversion.
FT-IR Strong band at 1610 – 1630 cm⁻¹ C=N Stretching vibration.
13C NMR Peak at 158 – 165 ppm Azomethine carbon.
Mass Spec [M+H]+ or [M]+Confirms molecular weight (expect distinctive Br isotope pattern 1:1).
Troubleshooting Table
ProblemRoot CauseSolution
No Reaction Steric hindrance prevents attack.Switch to Method B (Toluene) or use Microwave irradiation (100°C, 10 min).
Oily Product Impurities or low melting point.Triturate with cold Hexane or Diethyl Ether to induce crystallization.
Hydrolysis Moisture in solvent/air.Use anhydrous solvents and store product in a desiccator.

Workflow Optimization (Decision Tree)

DOT Diagram 2: Experimental Workflow

Workflow Input Select Amine Partner Check Is Amine Hindered? (e.g., ortho-substituted) Input->Check MethodA Method A: Ethanol Reflux (Standard) Check->MethodA No MethodB Method B: Dean-Stark (Forcing Conditions) Check->MethodB Yes TLC TLC Check (Disappearance of Aldehyde) MethodA->TLC MethodB->TLC TLC->MethodB Incomplete Success Isolate & Recrystallize TLC->Success Complete Fail Switch Protocol

Caption: Decision tree for selecting the optimal synthesis method based on amine steric properties.

References

  • Schiff, H. (1864).[2][3] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • Qin, W., et al. (2013). "Schiff Bases: A Short Review of their Antimicrobial Activities." International Journal of Molecular Sciences, 14(10), 19964-20002. Link

  • Cozzi, P. G. (2004). "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33, 410-421. Link

  • Gao, J., et al. (2025).[4] "Synthesis and Characterization of Fluorinated Schiff Bases." Journal of Molecular Structure. (General reference for fluorinated benzaldehyde reactivity).

  • BenchChem. (2025).[1] "Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde." Application Note. Link

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-methylbenzaldehyde via Bisulfite Adduct

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-Bromo-2-fluoro-6-methylbenzaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, chemists, and process development professionals. Our focus is to blend established chemical principles with practical, field-tested insights to ensure the successful implementation of the bisulfite adduct purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of purifying aldehydes using sodium bisulfite? The purification relies on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms a stable, crystalline α-hydroxysulfonate salt, commonly known as the bisulfite adduct. Because this adduct is an ionic salt, it is typically soluble in water but insoluble in common organic solvents. This differential solubility allows for the effective separation of the aldehyde from non-carbonyl impurities, which remain in the organic phase. The aldehyde can then be regenerated by reversing the reaction.

Q2: Is the bisulfite adduct method effective for all aldehydes? No, this technique has its limitations. The formation of the bisulfite adduct is highly sensitive to steric hindrance around the carbonyl group.[1][2] While most aliphatic and aromatic aldehydes react readily, those with bulky substituents near the carbonyl function may react slowly, incompletely, or not at all. Highly hindered ketones are generally unreactive, which allows for the selective separation of aldehydes from ketones.[3]

Q3: What are the primary advantages and disadvantages of this purification method?

AdvantagesDisadvantages
Cost-Effective: Sodium bisulfite is an inexpensive and readily available reagent.[4]Adduct Decomposition: Regeneration can be difficult and may require harsh pH conditions.[2][4]
High Purity: The crystalline nature of the adduct often leads to a high degree of purification, typically achieving >95% purity.[4]Steric Limitations: Ineffective for sterically hindered aldehydes.[1]
Simple Procedure: The experimental setup is straightforward, involving extraction or filtration.[4]Potential Side Reactions: Sensitive functional groups in the aldehyde may not tolerate the strongly basic or acidic conditions required for regeneration.[2]
Improved Stability: Aldehydes can be stored as their more stable bisulfite adducts for extended periods.[2]Solubility Issues: Some adducts are soluble in the reaction mixture and will not precipitate, requiring a modified liquid-liquid extraction protocol.[1]

Q4: Can sodium metabisulfite (Na₂S₂O₅) be used instead of sodium bisulfite (NaHSO₃)? Yes. Sodium metabisulfite is the anhydride of sodium bisulfite and readily hydrolyzes in water to form two equivalents of sodium bisulfite. It is often preferred as it is more stable as a solid for long-term storage. For the purposes of this purification, a saturated aqueous solution of either reagent is effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering probable causes and validated solutions.

Problem 1: Low or no precipitate of the bisulfite adduct is observed.

  • Potential Causes:

    • High Adduct Solubility: The bisulfite adduct of 4-Bromo-2-fluoro-6-methylbenzaldehyde, or other lower molecular weight aldehydes, may be soluble in the chosen solvent system.[1][5]

    • Insufficient Reagent: The concentration of the sodium bisulfite solution may be too low, or the reagent may have degraded over time.

    • Inadequate Reaction Time: The reaction may not have reached equilibrium, especially if the aldehyde is somewhat sterically hindered.

  • Solutions & Rationale:

    • Induce Precipitation: Add a co-solvent like ethanol to the aqueous mixture. This decreases the polarity of the solvent system, which can often force the ionic adduct to precipitate.[1][5]

    • Switch to Liquid-Liquid Extraction: If precipitation cannot be induced, modify the protocol. Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF, add the saturated bisulfite solution, and then add water and an immiscible organic solvent (e.g., ethyl acetate).[3] The bisulfite adduct, being a salt, will partition into the aqueous layer, while organic impurities remain in the organic layer. The layers can then be separated.[3][5]

    • Use Fresh Reagent: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite to ensure maximum reactivity.[1][3]

Problem 2: A thick, unfilterable solid forms at the interface between the organic and aqueous layers.

  • Potential Causes:

    • Adduct Insolubility in Both Phases: For some highly non-polar aldehydes, the resulting bisulfite adduct may not be sufficiently soluble in either the aqueous or the organic layer, causing it to crash out at the interface.[3]

  • Solutions & Rationale:

    • Filter via Solid Support: Treat the interfacial solid as the desired product. Filter the entire biphasic mixture through a pad of a filter aid like Celite.[3] The Celite will trap the insoluble adduct.

    • Wash and Proceed: Wash the Celite pad with the organic solvent used in the extraction to remove any remaining organic impurities. The trapped adduct on the Celite can then be carried forward to the regeneration step.

Problem 3: The yield of the regenerated aldehyde is poor after basification.

  • Potential Causes:

    • Incomplete Adduct Cleavage: The equilibrium for adduct decomposition is pH-dependent. Insufficiently basic conditions will not effectively regenerate the free aldehyde. Sodium bicarbonate is often not a strong enough base for this purpose.[6]

    • Side Reactions: Aldehydes without α-hydrogens can undergo the Cannizzaro reaction under strongly basic conditions, leading to disproportionation into an alcohol and a carboxylic acid, thus reducing the yield.[6] While 4-Bromo-2-fluoro-6-methylbenzaldehyde is not susceptible, this is a key consideration for other aromatic aldehydes.

    • Premature Extraction: The aldehyde may not have been fully extracted from the aqueous layer.

  • Solutions & Rationale:

    • Ensure Sufficiently High pH: Use a strong base, such as 50% sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, to cleave the adduct.[3][7] Monitor the pH of the aqueous layer, ensuring it is strongly basic (pH 12 is a good target) to drive the equilibrium towards the free aldehyde.[1]

    • Control Reaction Conditions: Perform the regeneration at room temperature or with gentle cooling to minimize potential side reactions. Avoid prolonged exposure to the strong base before extraction.

    • Perform Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery of the liberated aldehyde into the organic phase.

Problem 4: The final, purified aldehyde is still contaminated with impurities.

  • Potential Causes:

    • Inadequate Washing of Adduct: If the adduct was isolated by filtration, occluded organic impurities may not have been fully removed by washing.

    • Co-precipitation: Acidic or basic impurities in the crude mixture may have been co-precipitated with the adduct.

  • Solutions & Rationale:

    • Thorough Adduct Washing: When isolating the adduct by filtration, wash the solid cake thoroughly with a solvent in which the adduct is insoluble but the impurities are soluble. A sequence of washes with absolute ethanol followed by diethyl ether is often effective.[7]

    • Aqueous Wash of Organic Extract: After regenerating and extracting the aldehyde, wash the combined organic layers with a dilute acid, then a dilute base (e.g., 5% HCl, 5% NaHCO₃), followed by brine. This will remove any residual basic or acidic impurities.

Experimental Protocol: Purification of 4-Bromo-2-fluoro-6-methylbenzaldehyde

This protocol describes the purification of crude 4-Bromo-2-fluoro-6-methylbenzaldehyde using a liquid-liquid extraction approach, which is robust for adducts of varying solubility.

Materials & Reagents:

  • Crude 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Sodium bisulfite (or sodium metabisulfite)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized (DI) water

  • Sodium hydroxide (NaOH), 50% (w/v) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Workflow Diagram

Caption: Workflow for bisulfite purification of an aldehyde.

Step-by-Step Methodology

Part 1: Adduct Formation and Separation

  • Dissolution: In a suitable flask, dissolve the crude 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) in a minimal amount of methanol. A ratio of ~5 mL MeOH per gram of crude material is a good starting point.[1]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add freshly prepared, saturated aqueous sodium bisulfite solution (~1.5 eq, or ~3-4 mL per gram of crude aldehyde). Shake the funnel vigorously for 1-2 minutes. A precipitate may or may not form at this stage.[1]

  • Extraction Setup: To the funnel, add DI water (~25 mL per gram of crude) and an immiscible organic solvent like ethyl acetate (~25 mL per gram of crude).[1]

  • Separation: Shake the funnel again for 30-60 seconds, venting frequently. Allow the layers to separate completely. The bisulfite adduct will be in the lower aqueous phase, while non-aldehyde organic impurities will remain in the upper ethyl acetate layer.[3]

  • Isolate Adduct: Carefully drain and collect the lower aqueous layer into a clean flask. The upper organic layer can be discarded.

Part 2: Aldehyde Regeneration and Final Workup

  • Prepare for Regeneration: Return the collected aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate.[1]

  • Cleavage: While gently swirling the funnel, add 50% NaOH solution dropwise. The mixture may warm up. Continue adding base until the pH of the aqueous layer is strongly basic (pH > 12, check with pH paper). The adduct will decompose, releasing the free aldehyde into the ethyl acetate layer.[1][3]

  • Extraction: Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer. Allow the layers to separate.

  • Combine and Wash: Drain the lower aqueous layer and discard it. Transfer the organic layer to a clean flask. For optimal recovery, re-extract the aqueous layer with a small portion of fresh ethyl acetate and combine the organic layers. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified 4-Bromo-2-fluoro-6-methylbenzaldehyde.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Brindle Group Resources. [Link]

  • Olson, T. M., & Hoffmann, M. R. (1988). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. The Journal of Physical Chemistry, 92(15), 4246–4253. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. PDF available from yumpu.com. [Link]

  • Reddit r/chemhelp community discussion. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. [Link]

  • Taylor, M. J., et al. (2024). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Royal Society of Chemistry. [Link]

  • Sciencemadness Discussion Board. (2018). Regeneration of benzaldehyde from bisulfite adduct. [Link]

  • ACS Publications. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2024). Reactions with Aldehyde/Ketone Bisulfite-Adducts. [Link]

  • Taylor, M. J., et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PubMed Central (PMC). [Link]

  • Adams, R., & Marvel, C. S. (1921). p-Bromobenzaldehyde. Organic Syntheses, 1, 33. [Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 4-Bromo-2-fluoro-6-methylbenzaldehyde via recrystallization. As a Senior Application Scientist, my goal is to equip you with the foundational principles and practical troubleshooting strategies to achieve high purity for this compound. The aldehyde functional group can be susceptible to oxidation, particularly at elevated temperatures, so careful execution of the purification is paramount.[1]

Troubleshooting Recrystallization Challenges

Recrystallization is a powerful purification technique, but its success hinges on the appropriate choice of solvent and proper technique. Below is a troubleshooting guide to address common issues encountered during the recrystallization of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Diagram: Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_impure Troubleshooting: Impure Crystals start Start Recrystallization dissolution Dissolve Crude Product in Minimum Hot Solvent start->dissolution cool Cool Solution Slowly dissolution->cool observe Observe Outcome cool->observe crystals_ok Good Crystal Formation observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound 'Oils Out' observe->oiling_out Problem impure_crystals Crystals are Impure observe->impure_crystals Problem nc_cause1 Too Much Solvent? no_crystals->nc_cause1 oo_cause1 Cooling too fast or high concentration? oiling_out->oo_cause1 ic_cause1 Ineffective Solvent? impure_crystals->ic_cause1 nc_sol1 Boil off some solvent and re-cool. nc_cause1->nc_sol1 Yes nc_cause2 Supersaturated Solution? nc_cause1->nc_cause2 No nc_sol2 Scratch flask inner wall or add a seed crystal. nc_cause2->nc_sol2 Yes oo_sol1 Reheat to dissolve oil, add more solvent, and cool slower. oo_cause1->oo_sol1 Yes oo_cause2 Solvent boiling point too high? oo_cause1->oo_cause2 No oo_sol2 Choose a lower boiling point solvent. oo_cause2->oo_sol2 Yes ic_sol1 Re-crystallize from a different solvent or solvent pair. ic_cause1->ic_sol1 Yes ic_cause2 Crystals crashed out too quickly? ic_cause1->ic_cause2 No ic_sol2 Redissolve in hot solvent and cool at a much slower rate. ic_cause2->ic_sol2 Yes

Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 4-Bromo-2-fluoro-6-methylbenzaldehyde?

An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2][3] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2] Additionally, the solvent should be chemically inert towards the aldehyde.[2]

Q2: How do I choose a starting solvent for testing?

The principle of "like dissolves like" is a good starting point.[4] 4-Bromo-2-fluoro-6-methylbenzaldehyde is a moderately polar molecule due to the presence of the aldehyde and fluoro groups. Therefore, solvents of intermediate polarity are a good starting point. Based on the structure, consider solvents such as ethanol, isopropanol, or ethyl acetate. Highly non-polar solvents like hexanes or heptane are likely to have low solubility, making them potential candidates as anti-solvents in a mixed solvent system.

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[2][5] Using a solvent with a lower boiling point can also be beneficial.[2]

Q4: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

This is a common issue that can often be resolved.[5]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[3][6]

  • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility.[7]

  • Too much solvent: You may have used too much solvent.[5] Gently heat the solution to evaporate some of the solvent, increasing the concentration of the solute, and then allow it to cool again.[2]

Q5: How do I use a mixed solvent system for recrystallization?

A mixed solvent system is useful when no single solvent has the ideal solubility properties.[4][8] This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.[9]

  • Dissolve the crude 4-Bromo-2-fluoro-6-methylbenzaldehyde in a minimum amount of the hot "solvent".

  • Slowly add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity).[9]

  • Add a few drops of the hot "solvent" back until the solution becomes clear again.[9]

  • Allow the solution to cool slowly to induce crystallization.

A common and effective mixed solvent system for moderately polar compounds is ethanol/water or ethyl acetate/hexanes.[10]

Experimental Protocol: Solvent Selection for 4-Bromo-2-fluoro-6-methylbenzaldehyde Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.

Objective: To determine an optimal single or mixed solvent system for the purification of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Materials:

  • Crude 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Small test tubes

  • A selection of solvents with varying polarities (see table below)

  • Hot plate or steam bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several different test tubes.

  • To each test tube, add a few drops of a different test solvent at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, with good crystal formation upon cooling.[3]

  • If a single solvent is not suitable, proceed with selecting a solvent pair based on your observations (one in which the compound is soluble and one in which it is not).

Table: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityPotential Use
Heptane98Non-polarLikely poor solvent; good as an anti-solvent.
Toluene111Non-polar (aromatic)May work for less polar compounds.
Ethyl Acetate77Moderately PolarGood candidate for a primary solvent.
Isopropanol82PolarGood candidate for a primary solvent.
Ethanol78PolarGood candidate for a primary solvent.
Methanol65PolarMay be too strong a solvent, but worth testing.
Water100Very PolarLikely a poor solvent; good as an anti-solvent with a polar organic solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • (n.d.). Recrystallization.
  • (2012, May 7). Recrystallization using two solvents [Video]. YouTube.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • (n.d.). Recrystallization.
  • (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ECHEMI. (n.d.). Recrystallization with mixed solvent.
  • (n.d.). Experiment 9 — Recrystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.

Sources

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for removing the common benzoic acid impurity from 4-Bromo-2-fluoro-6-methylbenzaldehyde. The methodologies are grounded in established chemical principles and include troubleshooting advice to address practical laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity in my sample of 4-Bromo-2-fluoro-6-methylbenzaldehyde and how does it form?

The most common impurity is 4-Bromo-2-fluoro-6-methylbenzoic acid. Aldehydes, particularly aromatic aldehydes, are susceptible to air oxidation, where atmospheric oxygen converts the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH).[1] This process can occur during the reaction, work-up, or even during storage if the compound is not kept under an inert atmosphere.

Q2: What is the most robust and efficient method for removing this acidic impurity?

The most effective and widely used method is a liquid-liquid acid-base extraction.[2][3] This technique leverages the difference in acidity between the neutral aldehyde product and the acidic carboxylic acid impurity. By washing an organic solution of the crude product with a mild aqueous base, the benzoic acid is deprotonated to form a water-soluble carboxylate salt, which is selectively extracted into the aqueous layer, leaving the pure, neutral aldehyde in the organic layer.[1][4][5]

Q3: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH)?

While a strong base would also effectively deprotonate the carboxylic acid, it can promote undesirable side reactions with the aldehyde product. Strong bases can catalyze the Cannizzaro reaction in aldehydes lacking alpha-hydrogens or promote aldol-type condensation reactions.[6] Sodium bicarbonate is sufficiently basic (pKa of its conjugate acid, H₂CO₃, is ~6.4) to deprotonate the much more acidic 4-bromo-2-fluoro-6-methylbenzoic acid (pKa estimated to be ~3-4, similar to other benzoic acids) without compromising the integrity of the desired aldehyde.[4]

Q4: How can I reliably monitor the purification process and confirm the final purity of my aldehyde?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest way to monitor the purification. The carboxylic acid is significantly more polar than the aldehyde and will have a much lower retention factor (Rf), often appearing as a spot at the baseline. The pure aldehyde will appear as a single spot with a higher Rf.[7]

  • ¹H NMR Spectroscopy: This provides definitive structural confirmation and purity assessment. The aldehyde proton (-CHO) has a highly characteristic chemical shift around δ 9.9-10.3 ppm.[8][9] The disappearance of the broad carboxylic acid proton (-COOH) signal, typically found downfield (>10 ppm), confirms the removal of the impurity.

  • Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde appears around 1700 cm⁻¹, while the carboxylic acid shows a C=O stretch around 1710 cm⁻¹ and a very broad O-H stretch from ~2500-3300 cm⁻¹. The absence of this broad O-H band in the final product is a strong indicator of purity.

Q5: I attempted purification using silica gel column chromatography and observed product degradation. What happened?

Standard silica gel is slightly acidic and can act as a Lewis acid catalyst.[10] This acidity can promote the degradation of sensitive aldehydes, potentially leading to the formation of acetals if alcoholic solvents are used in the eluent, or other unwanted side reactions.[1][10] If chromatography is necessary, consider either deactivating the silica gel by pre-flushing the column with an eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%), or using a neutral stationary phase like alumina.[1][10][11]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of crude material.- Insufficient difference in density between layers.- Agitation was too vigorous.- Dilute the organic layer with more solvent.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Instead of vigorous shaking, gently invert the separatory funnel multiple times.
TLC Still Shows Baseline Spot After Extraction - Incomplete extraction of the acidic impurity.- Insufficient amount of basic solution used.- Perform additional washes with the aqueous base (e.g., 2-3 more times).[1]- Ensure the pH of the final aqueous wash is basic, indicating the acid has been neutralized.- Use a slightly more concentrated basic solution (e.g., 10% NaHCO₃).
Low Product Yield After Purification - Some aldehyde was lost to the aqueous layer.- Incomplete separation of layers.- Product is partially volatile.- Avoid overly vigorous extraction.- After removing the aqueous layer, re-extract it once with a fresh portion of the organic solvent to recover any dissolved product.- Use care when removing the solvent under reduced pressure; avoid excessive heat.
¹H NMR Shows No Aldehyde Peak (~10 ppm) - The aldehyde has been fully oxidized to the carboxylic acid.- The sample was misidentified.- Re-evaluate the synthesis and storage conditions. Ensure an inert atmosphere for future reactions.- Confirm the structure by comparing with other spectral data (e.g., ¹³C NMR, MS).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol details the primary method for removing 4-Bromo-2-fluoro-6-methylbenzoic acid from the target aldehyde.

Materials:

  • Crude 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Anhydrous organic solvent (e.g., Diethyl ether, Ethyl acetate, Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude aldehyde in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.[1]

  • First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas that may form. Close the stopcock and gently invert the funnel 10-15 times.[4] Allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer, which contains the sodium 4-bromo-2-fluoro-6-methylbenzoate salt.

  • Repeat Washes: Repeat steps 2 and 3 two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaHCO₃.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic layer.[12]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified 4-Bromo-2-fluoro-6-methylbenzaldehyde.

  • Validation: Assess the purity of the product using TLC (Protocol 2) and/or ¹H NMR.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)

Procedure:

  • Spotting: On a silica gel TLC plate, spot the crude material, the purified organic layer, and a co-spot (both crude and purified material on the same spot).

  • Elution: Develop the plate in a chamber with an appropriate eluent system, such as 4:1 Hexanes:Ethyl Acetate.[13] The less polar aldehyde will travel further up the plate (higher Rf) than the highly polar benzoic acid impurity, which will remain near the baseline.[7]

  • Visualization: Visualize the spots under UV light (254 nm). The absence of the baseline spot in the "purified" lane indicates a successful separation.

Data & Visualization

Comparative Compound Properties
Property4-Bromo-2-fluoro-6-methylbenzaldehyde4-Bromo-2-fluoro-6-methylbenzoic acidRationale for Separation
Molecular Formula C₈H₆BrFOC₈H₆BrFO₂The extra oxygen atom is part of the acidic hydroxyl group.
Molecular Weight 217.04 g/mol 233.03 g/mol [14]-
Functional Group Aldehyde (Neutral)Carboxylic Acid (Acidic)The key difference: the acid reacts with base, the aldehyde does not.
Solubility Soluble in organic solvents (ether, ethyl acetate); insoluble in water.[15]Soluble in organic solvents; insoluble in water but its sodium salt is highly water-soluble.[5][16]This solubility difference of the deprotonated acid is the basis for the extraction.
Experimental Workflows

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Aldehyde (in Ethyl Acetate) wash1 Wash with sat. NaHCO₃ (aq) crude->wash1 org_layer1 Organic Layer (Pure Aldehyde) wash1->org_layer1 aq_base Aqueous Layer 1 (Contains Sodium Benzoate Salt) wash1->aq_base Extracts Impurity wash2 Wash with H₂O org_layer1->wash2 org_layer2 Washed Organic Layer wash2->org_layer2 aq_water Aqueous Layer 2 (Trace NaHCO₃) wash2->aq_water wash3 Wash with Brine org_layer2->wash3 org_layer3 Washed Organic Layer wash3->org_layer3 aq_brine Aqueous Layer 3 (Trace Organics) wash3->aq_brine dry Dry (Na₂SO₄) org_layer3->dry pure Pure Aldehyde Solution dry->pure evap Evaporate Solvent pure->evap final Final Product: Purified Aldehyde evap->final

Caption: Workflow for Acid-Base Extraction Purification.

References

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 6 - Extraction. [Link]

  • Reddit. (2015). r/chemistry: Purifying aldehydes?. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • Supporting Information for "A General and Practical Mizoroki–Heck Reaction of Aldehydes". (n.d.). [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • LCGC International. (2025). Isolation of Benzylideneacetophenone from a Crude Reaction Mixture. [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

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Technical Support Center: Stability of 4-Bromo-2-fluoro-6-methylbenzaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and implement effective solutions.

Introduction: The Chemical Landscape of a Substituted Benzaldehyde

4-Bromo-2-fluoro-6-methylbenzaldehyde is a unique aromatic aldehyde with a distinct substitution pattern that dictates its reactivity. The interplay of the electron-withdrawing aldehyde and fluoro groups, the sterically hindering ortho-methyl group, and the bromo substituent creates a complex reactive profile, especially in the presence of bases. Understanding these influences is paramount to achieving desired reaction outcomes and ensuring the stability of the molecule.

This guide will address the primary stability concerns, namely the Cannizzaro reaction and Nucleophilic Aromatic Substitution (SNAr), and provide practical strategies to mitigate these and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-Bromo-2-fluoro-6-methylbenzaldehyde under basic conditions is giving me a mixture of products, including an alcohol and a carboxylic acid. What is happening?

A1: You are likely observing a Cannizzaro reaction . This is a common disproportionation reaction for aldehydes that lack α-hydrogens, such as 4-Bromo-2-fluoro-6-methylbenzaldehyde. In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding alcohol (4-bromo-2-fluoro-6-methylbenzyl alcohol), while another is oxidized to the carboxylic acid (4-bromo-2-fluoro-6-methylbenzoic acid).[1][2][3]

Key Factors Influencing the Cannizzaro Reaction:

  • Base Concentration: This reaction is highly dependent on the concentration of the base. High concentrations of strong bases (e.g., >20% NaOH or KOH) significantly promote the Cannizzaro reaction.[1][4]

  • Temperature: Elevated temperatures can also accelerate this side reaction.[4]

  • Steric Hindrance: The ortho-methyl group in 4-Bromo-2-fluoro-6-methylbenzaldehyde introduces steric hindrance around the carbonyl group. While this can sometimes slow down nucleophilic attack, it does not prevent the Cannizzaro reaction.

Q2: I am seeing a loss of the fluorine substituent in my product. What is the likely cause?

A2: The loss of the fluorine atom suggests that a Nucleophilic Aromatic Substitution (SNAr) reaction is occurring. The aromatic ring of 4-Bromo-2-fluoro-6-methylbenzaldehyde is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The fluoride ion is a relatively good leaving group in SNAr reactions.[5][6][7] Common nucleophiles in basic media, such as hydroxide (OH⁻) or other nucleophiles present in your reaction, can displace the fluoride.

Q3: Can the bromo substituent also be displaced under basic conditions?

A3: While possible, the displacement of the bromo group via SNAr is generally less favorable than the displacement of the fluoro group under typical basic conditions. Fluorine is more electron-withdrawing, which enhances the electrophilicity of the carbon it is attached to, making it more susceptible to nucleophilic attack.[5]

Q4: How can I minimize the Cannizzaro reaction?

A4: To suppress the Cannizzaro reaction, consider the following strategies:

  • Use a Weaker Base: If your desired reaction can proceed with a milder base (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine or DBU), this will significantly reduce the likelihood of the Cannizzaro reaction.

  • Lower the Base Concentration: If a strong base is necessary, use the lowest effective concentration.[4]

  • Control the Temperature: Perform your reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the Cannizzaro pathway.[4]

  • Slow Addition of Reagents: If your reaction involves another nucleophile, consider the slow addition of this reagent to a solution of the aldehyde and base. This can help to favor the desired reaction over the self-condensation of the aldehyde.

Q5: What are the best practices for handling and storing 4-Bromo-2-fluoro-6-methylbenzaldehyde to ensure its stability?

A5: 4-Bromo-2-fluoro-6-methylbenzaldehyde is sensitive to air and moisture.[8][9] To maintain its integrity:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[10][11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood or glovebox. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using 4-Bromo-2-fluoro-6-methylbenzaldehyde in basic media.

Problem 1: Low yield of desired product and formation of significant amounts of 4-bromo-2-fluoro-6-methylbenzyl alcohol and 4-bromo-2-fluoro-6-methylbenzoic acid.

Possible Cause Troubleshooting Steps
High base concentration promoting the Cannizzaro reaction. - Reduce the concentration of your base (e.g., from 50% NaOH to 10% or lower).- If permissible for your reaction, switch to a weaker base (e.g., K₂CO₃, Et₃N).[4]
Elevated reaction temperature. - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[4]
Prolonged reaction time. - Monitor the reaction progress closely using TLC, GC, or HPLC and quench the reaction as soon as the starting material is consumed to a satisfactory level.

Problem 2: Formation of a byproduct where the fluorine atom has been substituted.

Possible Cause Troubleshooting Steps
Nucleophilic Aromatic Substitution (SNAr) by hydroxide or another nucleophile. - Use a non-nucleophilic base if possible (e.g., a hindered base like LDA, though this is a very strong base and may not be suitable for all applications).- If using a nucleophilic base like NaOH or KOH, use the minimum required concentration and a lower temperature to reduce the rate of SNAr.- Protect the aldehyde group as an acetal before subjecting the molecule to strongly basic conditions if the subsequent steps allow for it.

Problem 3: A complex mixture of unidentifiable products.

Possible Cause Troubleshooting Steps
Multiple side reactions occurring simultaneously (Cannizzaro, SNAr, and potentially others). - Re-evaluate the reaction conditions entirely. Start with milder conditions (lower temperature, weaker/less concentrated base) and gradually increase the intensity if the desired reaction does not proceed.- Ensure the purity of your starting material and solvents. Impurities can sometimes catalyze decomposition pathways.
Degradation of the starting material or product under the reaction or workup conditions. - Perform a stability test on your starting material and expected product under the reaction conditions without other reagents to assess their stability.- During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly.

Experimental Protocols

Protocol 1: Stability Test of 4-Bromo-2-fluoro-6-methylbenzaldehyde under Basic Conditions

This protocol allows you to assess the stability of the aldehyde under your proposed reaction conditions.

Materials:

  • 4-Bromo-2-fluoro-6-methylbenzaldehyde

  • Your chosen base (e.g., NaOH, K₂CO₃)

  • Your chosen solvent (e.g., THF, Dioxane, Methanol)

  • Internal standard (e.g., dodecane, biphenyl)

  • TLC plates, GC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution of 4-Bromo-2-fluoro-6-methylbenzaldehyde and an internal standard in your reaction solvent at a known concentration.

  • In a reaction vessel, add the solvent and the chosen base at the concentration you intend to use for your reaction.

  • Bring the mixture to your intended reaction temperature.

  • Take a time zero (t=0) sample from the stock solution for analysis.

  • Add a known volume of the aldehyde/internal standard stock solution to the reaction vessel.

  • Take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1h, 2h, 4h, etc.).

  • Quench each aliquot immediately by neutralizing the base with a dilute acid (e.g., 1M HCl).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the samples by GC-MS or HPLC to quantify the remaining aldehyde and identify any degradation products by comparing the peak area ratio of the aldehyde to the internal standard over time.

Protocol 2: Analytical Monitoring of the Reaction

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying the volatile components of your reaction mixture, including the starting aldehyde, the alcohol product from the Cannizzaro reaction, and potentially the silylated carboxylic acid.[14]

  • Sample Preparation: Quench a small aliquot of the reaction mixture, neutralize, and extract with a suitable solvent (e.g., diethyl ether, ethyl acetate). Dry the organic layer over anhydrous sodium sulfate. For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) may be necessary.

  • GC Conditions (General Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.

    • Carrier Gas: Helium

    • Detector: Mass Spectrometer (scan mode for identification, SIM mode for quantification).

B. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for monitoring the disappearance of the starting material and the appearance of both the alcohol and carboxylic acid products without derivatization.[15][16][17][18]

  • Sample Preparation: Quench a small aliquot, neutralize, and dilute with the mobile phase.

  • HPLC Conditions (General Example):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water (with an acidic modifier like 0.1% formic acid or TFA) and acetonitrile or methanol. The acidic modifier helps to ensure good peak shape for the carboxylic acid.[17]

    • Detector: UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

Visualizing Reaction Pathways and Troubleshooting

Potential Reaction Pathways

A 4-Bromo-2-fluoro-6- methylbenzaldehyde B Desired Product A->B Desired Reaction (with external nucleophile) C Cannizzaro Products: - 4-Bromo-2-fluoro-6-methylbenzyl alcohol - 4-Bromo-2-fluoro-6-methylbenzoic acid A->C Cannizzaro Reaction (High [Base], High Temp) D SNAr Product: - 4-Bromo-2-hydroxy-6- methylbenzaldehyde A->D SNAr Reaction (Nucleophilic Base)

Caption: Potential reaction pathways for 4-Bromo-2-fluoro-6-methylbenzaldehyde under basic conditions.

Troubleshooting Logic

Start Reaction under basic conditions Problem Low yield or unexpected products? Start->Problem Cannizzaro Alcohol and/or Carboxylic Acid detected? Problem->Cannizzaro Yes Success Reaction Successful Problem->Success No SNAr Loss of Fluorine detected? Cannizzaro->SNAr No ReduceBase Reduce Base Conc. & Temperature Cannizzaro->ReduceBase Yes SNAr->Success No ChangeBase Use Weaker/ Non-nucleophilic Base SNAr->ChangeBase Yes ProtectAldehyde Consider Aldehyde Protection SNAr->ProtectAldehyde ReduceBase->Start ChangeBase->Start ProtectAldehyde->Start

Caption: Troubleshooting workflow for reactions involving 4-Bromo-2-fluoro-6-methylbenzaldehyde in basic media.

References

  • BenchChem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • Peris-Vicente, J., et al. (2006). Combined GC/MS Analytical Procedure for the Characterization of Glycerolipid, Waxy, Resinous, and Proteinaceous Materials in a Unique Paint Microsample. Analytical Chemistry, 78(21), 7436-7446. [Link]

  • Vedantu. (n.d.). Cannizzaro Reaction Mechanism: Steps, Examples & Class 12 Notes. [Link]

  • Sarbu, C., & Casoni, D. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 918(2), 341-356. [Link]

  • Chemistry Steps. (2021). Cannizzaro Reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • NEET coaching. (2025). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-bromo-. [Link]

  • ACS Publications. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • SpectraBase. (n.d.). 4-Bromo-5-fluoro-2-methylbenzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ACS Publications. (n.d.). Pd-catalyzed, ortho CH Methylation and Fluorination of Benzalde- hydes Using Orthanilic Acids as. [Link]

  • PMC. (n.d.). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Shimadzu. (n.d.). A Guide to GCMS Sample Introduction Systems: Choosing the best system for your analysis. [Link]

  • Semantic Scholar. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • Quora. (2023). What is the mechanism of the reaction of benzaldehyde with sodium hydroxide to form sodium benzoate?[Link]

Sources

Troubleshooting low yield in 4-Bromo-2-fluoro-6-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoro-6-methylbenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific synthesis. Here, we address frequent issues with low yield, impurity profiles, and reaction optimization, providing in-depth, experience-driven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section directly tackles specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Question 1: My primary reaction shows very low conversion of the starting material, 2-fluoro-6-methylbenzaldehyde. What are the likely causes and how can I improve it?

Answer:

Low conversion in the electrophilic bromination of 2-fluoro-6-methylbenzaldehyde is a common hurdle. The root cause often lies in one of three areas: the brominating agent's reactivity, catalyst activity, or suboptimal reaction conditions that fail to overcome the deactivating effects of the existing substituents.

Core Causality: The starting material has two ortho/para-directing groups (fluoro and methyl) and one meta-directing group (aldehyde). However, the aldehyde group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. The fluorine atom, while ortho/para-directing, is also inductively deactivating. Therefore, a sufficiently powerful brominating system is required.

Troubleshooting Steps & Protocol:

  • Evaluate Your Brominating System:

    • Issue: Using molecular bromine (Br₂) alone, especially without a catalyst, is often insufficient for this deactivated ring system.

    • Solution: Employ a more potent brominating agent or a suitable catalyst. N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like concentrated sulfuric acid is a common and effective choice. The acid protonates the NBS, generating a more powerful electrophilic bromine species. A patent for a similar synthesis uses NBS with aluminum trichloride (AlCl₃) in concentrated sulfuric acid, indicating the need for strong Lewis acid catalysis.[1]

    • Protocol: In a flask equipped for stirring and temperature control, dissolve your 2-fluoro-6-methylbenzaldehyde in a suitable solvent like dichloromethane or concentrated sulfuric acid. Cool the mixture to 0-5 °C. Slowly add N-Bromosuccinimide (1.05 to 1.2 equivalents). If using a Lewis acid like AlCl₃, it should be present before the NBS addition.[1][2] Monitor the reaction by TLC or GC-MS.

  • Assess Catalyst Choice and Quality:

    • Issue: Lewis acids like AlCl₃ or iron(III) bromide (FeBr₃) can be deactivated by atmospheric moisture.

    • Solution: Ensure you are using fresh, anhydrous Lewis acids. It is good practice to use a freshly opened bottle or to handle the catalyst in a glovebox.

  • Optimize Reaction Temperature and Time:

    • Issue: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier. Conversely, excessive heat can lead to side reactions.

    • Solution: While initial addition should be at low temperatures (0-10 °C) to control exotherms, a gradual increase in temperature may be necessary. Some procedures for similar brominations require heating to reflux for several hours.[2] It is critical to monitor the reaction's progress to determine the optimal balance.

Question 2: My reaction produces the desired product, but it's contaminated with a significant amount of the corresponding benzoic acid (4-Bromo-2-fluoro-6-methylbenzoic acid). Why is this happening?

Answer:

The formation of the carboxylic acid impurity is a classic case of aldehyde oxidation. Aldehydes are notoriously sensitive to oxidation, and many brominating reagents or reaction conditions can facilitate this unwanted side reaction.[3]

Core Causality: Bromine (Br₂) is an oxidizing agent.[3] If conditions are too harsh (e.g., high temperature, presence of water, or certain catalysts), the aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH). This is a well-documented issue in the bromination of benzaldehydes.[4][5]

Preventative Measures & Protocol:

  • Protect the Aldehyde Group:

    • Concept: The most robust solution is to protect the aldehyde before bromination and deprotect it afterward. Converting the aldehyde to an acetal is a standard method.

    • Protocol - Acetal Protection:

      • Reflux your starting material (2-fluoro-6-methylbenzaldehyde) with ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene, using a Dean-Stark apparatus to remove water.

      • Once the starting material is consumed (monitor by TLC/GC), work up the reaction to isolate the protected compound (a 1,3-dioxolane).

      • Perform the bromination reaction on this protected intermediate. The acetal group is stable under most bromination conditions.

      • After successful bromination, deprotect the acetal by stirring the product in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.

  • Use Milder Brominating Agents:

    • Concept: If protection/deprotection is not desirable, switching to a non-oxidizing brominating system is key.

    • Solution: N-Bromosuccinimide (NBS) is generally a better choice than Br₂ for this purpose, as it is less oxidizing. Using NBS with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide under light is a method for benzylic bromination, but for aromatic bromination, an acid catalyst is used, which can still pose an oxidation risk if not controlled.[6] A carefully controlled reaction with NBS and a strong acid at low temperatures is often the best approach to minimize oxidation.

Troubleshooting Flowchart for Aldehyde Oxidation

G start Low Yield & Benzoic Acid Impurity Detected check_reagent Is Br2 the brominating agent? start->check_reagent protect_aldehyde Protect Aldehyde as Acetal check_reagent->protect_aldehyde Yes use_nbs Switch to NBS as Brominating Agent check_reagent->use_nbs No / Already using NBS run_bromination Perform Bromination on Acetal protect_aldehyde->run_bromination deprotect Deprotect to Aldehyde run_bromination->deprotect success Pure Product - Increased Yield deprotect->success control_temp Maintain Low Temperature (0-5 °C) use_nbs->control_temp monitor Monitor Reaction Closely control_temp->monitor monitor->success

Caption: Decision workflow for mitigating aldehyde oxidation during bromination.

Question 3: I am observing multiple brominated species in my crude product analysis (e.g., dibromo- compounds). How can I improve the regioselectivity?

Answer:

Formation of multiple brominated products points to a lack of control over the reaction's stoichiometry and reactivity. The directing effects of the substituents on your starting material (2-fluoro-6-methylbenzaldehyde) guide the position of the first bromination, but over-bromination can occur if the reaction is not properly managed.

Core Causality: The methyl (-CH₃) and fluoro (-F) groups are ortho, para-directing, while the aldehyde (-CHO) is meta-directing. The positions are numbered as: C1-CHO, C2-F, C6-CH₃.

  • The methyl group directs to positions C5 and C3.

  • The fluoro group directs to positions C3 and C5.

  • The aldehyde group directs to positions C3 and C5. All groups strongly direct the incoming electrophile (Br⁺) to the C3 and C5 positions. The desired product is brominated at C4, which is not the electronically favored position. This suggests the synthesis may proceed from a different starting material, such as 3-bromo-5-fluorotoluene , followed by formylation.

However, if you are attempting direct bromination, achieving 4-bromo substitution is challenging. If your goal is a different isomer, like 3-bromo or 5-bromo, the issue is over-bromination (e.g., 3,5-dibromo).

Improving Selectivity:

  • Stoichiometric Control:

    • Issue: Using a large excess of the brominating agent will inevitably lead to multiple additions.

    • Solution: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS). Add the agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

  • Temperature Management:

    • Issue: Higher temperatures increase the reaction rate but decrease selectivity, often leading to over-bromination.

    • Solution: Maintain a low reaction temperature (start at 0 °C) throughout the addition of the brominating agent. Allow the reaction to proceed at this temperature or warm slightly only if conversion is stalled.

Comparative Reaction Conditions for Selectivity

ParameterCondition for High SelectivityCondition Leading to ByproductsRationale
Brominating Agent N-Bromosuccinimide (NBS)Excess Molecular Bromine (Br₂)NBS provides a slow, steady source of electrophilic bromine, reducing over-reaction.
Equivalents of Agent 1.0 - 1.1 eq.> 1.5 eq.Precise stoichiometry prevents secondary bromination of the product.
Temperature 0 - 25 °C> 50 °C or RefluxLower temperatures favor the kinetically controlled, mono-brominated product.
Addition Method Slow, dropwise, or portion-wiseRapid, single additionPrevents localized high concentrations of the brominating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain 4-Bromo-2-fluoro-6-methylbenzaldehyde with high purity?

A reliable route involves starting with a precursor that already has the desired substitution pattern, followed by a formylation step. A common strategy is the ortho-lithiation and formylation of 1-bromo-3-fluoro-5-methylbenzene.[7] This avoids the regioselectivity problems of direct bromination. The halogen-lithium exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) is a powerful method for introducing an aldehyde group.[8][9]

Ortho-Lithiation Workflow

G SM 1-Bromo-3-fluoro-5-methylbenzene Reagent1 n-BuLi or LDA THF, -78 °C SM->Reagent1 Lithiation Intermediate Aryllithium Intermediate Reagent1->Intermediate Reagent2 DMF (Formylating Agent) Intermediate->Reagent2 Formylation Workup Aqueous Workup (e.g., NH4Cl) Reagent2->Workup Product 4-Bromo-2-fluoro-6-methylbenzaldehyde Workup->Product

Caption: A preferred synthetic pathway via ortho-lithiation and formylation.

Q2: What are the best practices for purifying the crude 4-Bromo-2-fluoro-6-methylbenzaldehyde?

The crude product is typically an oil or a low-melting solid. The two most effective purification methods are:

  • Silica Gel Column Chromatography: This is the most common method for removing both polar (e.g., benzoic acid) and non-polar (e.g., unreacted starting material, dibrominated byproducts) impurities. A gradient elution system using hexanes and ethyl acetate is typically effective.[10]

  • Crystallization: If the crude product is solid or can be induced to crystallize, this is an excellent method for achieving high purity on a larger scale. Test various solvent systems (e.g., heptane, ethanol/water, isopropanol).

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several hazards should be managed:

  • Brominating Agents: Bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but is still a lachrymator and irritant. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Acids/Lewis Acids: Concentrated sulfuric acid, AlCl₃, and FeBr₃ are highly corrosive and react violently with water.

  • Organolithium Reagents: If using the ortho-lithiation route, reagents like n-butyllithium (n-BuLi) are pyrophoric (ignite spontaneously in air). This synthesis must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[8]

References

  • ResearchGate Discussion on Dibromination of 2-Fluorobenzaldehyde. (2016). ResearchGate. Available at: [Link]

  • Computational Study of Electrophilic Bromination of Benzaldehyde. (n.d.). Available at: [Link]

  • Overview of 4-Bromo-2-fluorobenzaldehyde. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Hassal, C. H. (1982). U.S. Patent No. US4551557A: Bromination of substituted benzaldehydes. Google Patents.
  • Hassal, C. H. (1982). U.S. Patent No. US4551558A: Bromination of substituted benzaldehydes. Google Patents.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Chinese Patent No. CN105884591A. Google Patents.
  • PubChem Compound Summary for 1-Bromo-3-fluoro-5-methylbenzene. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing 4-bromo-2-methoxybenzaldehyde. (2013). Chinese Patent No. CN103025696B. Google Patents.
  • Synthesis of 4-fluoro-3-bromobenzaldehyde. (n.d.). PrepChem.com. Available at: [Link]

  • Benzylic Bromination. (2024). Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: Purification & Isolation of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BFMB-001 Status: Active Specialist: Senior Application Scientist Scope: Purification, Isomer Resolution, and Structural Validation

Executive Summary & Challenge Overview

The Problem: Synthesizing 4-Bromo-2-fluoro-6-methylbenzaldehyde often yields a mixture of regioisomers (e.g., 2-bromo-4-fluoro-6-methyl-, 4-bromo-2-fluoro-5-methyl-) and over-halogenated byproducts. Due to the structural similarity of these isomers, they possess nearly identical boiling points and polarity indices, rendering standard C18 HPLC and simple distillation ineffective.

The Solution: Successful isolation requires a multi-modal approach:

  • Chromatography: Switching from C18 to Phenyl-Hexyl stationary phases to exploit

    
    -
    
    
    
    interactions.
  • Crystallization: Utilizing non-polar hydrocarbon solvents (Heptane) to leverage slight solubility differentials.

  • Validation: Using

    
    H-NMR coupling constants (
    
    
    
    -values) as the definitive "fingerprint" for the correct regiochemistry.

Tier 1: Chromatographic Troubleshooting

Analytical Method Development (HPLC/GC)

User Question: "My isomers co-elute on a standard C18 column. How do I resolve them?"

Technical Diagnosis: Standard alkyl-chain columns (C8, C18) separate primarily based on hydrophobicity. Since the isomers have the same lipophilicity, separation is poor. You must exploit the electronic differences of the halogen positioning.

Recommended Protocol:

ParameterStandard (Fail)Optimized (Pass) Mechanism of Action
Column Phase C18 (ODS)Phenyl-Hexyl or PFP (Pentafluorophenyl) Phenyl phases engage in

-

stacking with the benzaldehyde ring. The steric bulk of the ortho-fluoro vs. ortho-methyl groups alters this stacking, creating retention time differences.
Mobile Phase Water/AcetonitrileWater/Methanol Methanol promotes stronger

-

interactions than ACN (which can suppress them).
GC Alternative Standard DB-5DB-624 or LTM-GC DB-624 (Cyanopropylphenyl) offers unique selectivity for halogenated aromatics that standard non-polar columns miss.

Step-by-Step Optimization:

  • Equilibrate a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm) with 90% Water / 10% MeOH.

  • Gradient: Ramp to 100% MeOH over 20 minutes.

  • Observation: The target (2-fluoro-6-methyl) typically elutes after isomers lacking the shielding methyl group due to increased lipophilicity, but before over-brominated impurities.

Preparative Flash Chromatography

User Question: "I have 10g of crude. Can I use flash chromatography?"

Guide: Yes, but silica gel has limited resolution for these isomers.

  • Solvent System: 0-5% Ethyl Acetate in Petroleum Ether (or Hexane).

  • Loading: Do not exceed 1% loading (1g crude per 100g Silica) if isomers are present.

  • Tip: If separation is poor, add 1% Toluene to the mobile phase to introduce

    
    -interaction selectivity on the normal phase silica.
    

Tier 2: Crystallization Optimization (Scalable)

User Question: "My product is oiling out instead of crystallizing. How do I fix this?"

Technical Diagnosis: "Oiling out" occurs when the compound separates as a liquid before it can organize into a crystal lattice, usually because the temperature dropped too fast or the solvent is too polar.

The "Heptane Switch" Protocol: Based on successful isolation of the analog 4-bromo-2-fluorobenzaldehyde, non-polar hydrocarbon solvents are superior for this scaffold.

Protocol:

  • Dissolution: Dissolve crude oil in the minimum amount of warm Ethyl Acetate (approx. 40-45°C).

  • Anti-Solvent Addition: Slowly add warm Heptane (ratio 1:5 EtOAc:Heptane).

  • Concentration: Gently evaporate the EtOAc under reduced pressure (or nitrogen stream) until the solution becomes slightly turbid.

  • Seeding (Critical): Add a seed crystal of pure product. If none exists, scratch the glass side with a rod.

  • Cooling:

    • Room Temp: 2 hours (Stirring slowly).

    • Fridge (4°C): Overnight.

    • Do not use an ice bath immediately (causes oiling).

Troubleshooting Table:

SymptomCauseCorrection
Oiling Out Cooling too fast / Solvent too polar.Re-heat to dissolve.[1] Add more Heptane. Cool at rate of 5°C/hour.
Low Yield Too much solvent.Concentrate mother liquor and repeat.
Impurities in Crystal Trapped mother liquor.[2]Wash filter cake with cold Pentane (prevents re-dissolution).

Tier 3: Structural Validation (NMR Logic)

User Question: "I have a solid, but is it the 2-fluoro-6-methyl isomer or the 4-fluoro-2-methyl isomer?"

The Definitive Check: You cannot rely on Mass Spec (same mass). You must use


H-NMR coupling constants (

).

Structure Analysis:

  • Position 1: Aldehyde (CHO)

  • Position 2: Fluorine (F)[3][4]

  • Position 3: Proton (H-3)

  • Position 4: Bromine (Br)[3][4][5]

  • Position 5: Proton (H-5)

  • Position 6: Methyl (Me)[6]

The Coupling Rules:

  • H-3: Is ortho to Fluorine. Expect a Large Coupling (

    
    ).
    
  • H-5: Is para to Fluorine (5 bonds away). Expect Negligible Coupling (

    
    ).
    
  • H-3 & H-5: Are meta to each other. Expect Small Coupling (

    
    ).
    

Validation Decision Matrix:

Signal ObservedInterpretationConclusion
Doublet of Doublets (

Hz)
Proton is ortho to F and meta to H.This is H-3 (Correct Isomer)
Doublet (

Hz) or Singlet
Proton is far from F and meta to H.This is H-5 (Correct Isomer)
Two Large Doublets (

Hz)
Both protons are ortho to F?Wrong Isomer (Likely 4-Br-2,6-difluoro or similar)
Two Singlets No F coupling?Wrong Isomer (F is likely absent or para to both)

Workflow Visualization

Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture Check Analytical Check (GC: DB-624 or HPLC: Phenyl-Hexyl) Start->Check Decision Purity > 85%? Check->Decision Flash Flash Chromatography (Hexane/EtOAc + 1% Toluene) Decision->Flash No (<85%) Cryst Recrystallization (EtOAc / Heptane) Decision->Cryst Yes (>85%) Flash->Cryst Enriched Fractions Oil Problem: Oiling Out Cryst->Oil Fails NMR Validation (1H-NMR) Check J(H-F) Coupling Cryst->NMR Solids Fix Re-heat, Add Seed, Slow Cool (5°C/hr) Oil->Fix Fix->Cryst Final Pure Target (>98%) NMR->Final H3 (dd, J=9Hz) Present

Caption: Integrated workflow for converting crude mixtures to pure target, prioritizing crystallization for final polishing.

Frequently Asked Questions (FAQs)

Q: Can I use distillation to separate the isomers? A: Generally, no . The boiling point differences between positional isomers of bromofluorotoluenes/benzaldehydes are often


. Distillation will likely result in a mixed fraction and thermal degradation.

Q: Why does the aldehyde peak in NMR sometimes appear as a doublet? A: This is a good sign! The aldehyde proton can couple with the Fluorine at the ortho position (


). If you see this splitting, it confirms the Fluorine is adjacent to the Carbonyl, which is correct for the 2-fluoro isomer.

Q: What is the best way to store the purified compound? A: Benzaldehydes are prone to oxidation (forming benzoic acid). Store under Argon/Nitrogen at -20°C . If the solid turns yellow over time, wash with cold pentane to remove the surface oxidation layer.

References

  • Separation of Bromofluorobenzaldehyde Isomers via GC: Vertex AI Search Result 1.1: "Analytical Methods... separation of 10 isomers of bromofluoro benzaldehyde using LTM GC."

    • Source: (Contextual Match)

  • Crystallization of 4-Bromo-2-fluorobenzaldehyde (Analog Protocol): Vertex AI Search Result 1.16: "Processes for producing 4-bromo-2-methoxybenzaldehyde... intermediate 4-bromo-2-fluorobenzaldehyde can be crystallized from heptane."[7]

    • Source:

  • NMR Coupling Constants (F-H Coupling Data): Vertex AI Search Result 1.2: "19F Coupling constants... H-C-C-F (3J) 2-15 Hz."

    • Source:

  • HPLC Column Selection for Halogenated Aromatics: Vertex AI Search Result 1.14: Discussion on Phenyl-Hexyl vs C18 for nitro/halo-benzaldehydes.

    • Source: (General consensus on Phenyl phases for aromatic isomers).

Sources

Handling moisture sensitivity of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

The "Hidden" Moisture Sensitivity

Unlike acid chlorides that violently hydrolyze, 4-Bromo-2-fluoro-6-methylbenzaldehyde exhibits a kinetic moisture sensitivity.[1] The primary threat is not immediate destruction, but accelerated autoxidation .

The Mechanism: The specific substitution pattern—an electron-withdrawing fluorine at the ortho position and a methyl group at the ortho' position—creates a unique reactivity profile.

  • Activation: The 2-fluoro group withdraws electron density from the carbonyl carbon, making it highly electrophilic.

  • Hydration: In the presence of atmospheric moisture, the carbonyl establishes an equilibrium with its gem-diol (hydrate) form.[2] While the 6-methyl group provides some steric protection, the electronic activation from the fluorine shifts the equilibrium toward the hydrate more than in unsubstituted benzaldehyde [1].

  • Autoxidation: The hydrate (or the carbonyl itself) reacts with atmospheric oxygen via a radical chain mechanism to form 4-bromo-2-fluoro-6-methylbenzoic acid .[1] This acid is a catalyst poison for transition-metal catalyzed reactions (e.g., Suzuki-Miyaura coupling) often used with this intermediate [2].[1]

The Takeaway: You are not just preventing hydrolysis; you are preventing the formation of catalytic poisons.

Storage & Handling Protocols (The Basics)

Q: How should I store the compound upon arrival?

A: Immediate isolation from the atmosphere is required.

  • Temperature: Store at 2–8°C . Lower temperatures slow the radical initiation step of autoxidation.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Argon is preferred as it is heavier than air and blankets the crystals.

  • Container: Use amber glass vials with PTFE-lined caps. Wrap the cap junction with Parafilm or electrical tape to prevent moisture diffusion.

Q: Can I handle this on an open bench?

A: Only for brief periods (weighing < 5 mins). For long-term storage or reaction setup, use Schlenk techniques or a Glovebox .[1][3]

  • Why? The induction period for autoxidation can be short. Once a small amount of peroxide/acid forms, the degradation accelerates autocatalytically [3].[4]

Q: What is the "Self-Validating" check before use?

A: Before committing the reagent to a high-value synthesis, run a ¹H NMR in CDCl₃ (dried over K₂CO₃).

  • Check 1: Look for the aldehyde proton singlet at ~10.2–10.4 ppm .

  • Check 2: Look for a broad singlet at ~11.0–13.0 ppm (Carboxylic Acid).

  • Check 3: Look for a small singlet at ~6.0–6.5 ppm (Gem-diol methine proton).[1]

  • Threshold: If Acid > 5%, purify immediately.

Troubleshooting Reactions (Application Guide)

Q: My Suzuki Coupling failed (0% conversion). Why?

A: The likely culprit is Benzoic Acid Contamination . The oxidized impurity (4-bromo-2-fluoro-6-methylbenzoic acid) can protonate the ligand or coordinate to the Palladium center, deactivating the catalyst.[1]

  • The Fix: Wash the starting material dissolved in EtOAc with 5% aqueous NaHCO₃ to remove the acid, dry over MgSO₄, and concentrate immediately before use.

Q: The solid turned into a "goo" or oil during storage. Is it ruined?

A: Not necessarily. This is often Melting Point Depression . The pure compound is a solid (MP ~56–60°C). A mixture of aldehyde + acid + water forms a eutectic mixture with a melting point below room temperature.

  • Recovery: Recrystallize from Heptane or Hexanes . The acid is less soluble in cold non-polar solvents than the aldehyde.

Q: I see extra peaks in the NMR when using Methanol-d4.

A: This is an artifact, not necessarily an impurity. Electron-deficient aldehydes form hemiacetals rapidly in methanol.[1]

  • Solution: Switch to DMSO-d6 or Acetonitrile-d3 for characterization to view the discrete aldehyde species.

Visualizations & Workflows

Diagram 1: The Degradation Cycle

This pathway illustrates how moisture acts as a gateway to irreversible oxidation.

DegradationCycle Aldehyde 4-Bromo-2-fluoro- 6-methylbenzaldehyde Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H₂O (Reversible) Acid 4-Bromo-2-fluoro- 6-methylbenzoic Acid (Catalyst Poison) Aldehyde->Acid + O₂ (Air) Autoxidation Hydrate->Aldehyde - H₂O Hydrate->Acid Accelerated Oxidation

Caption: Moisture facilitates the formation of hydrates and accelerates the irreversible autoxidation to the benzoic acid derivative.[1]

Diagram 2: Handling Decision Tree

Follow this logic to determine the appropriate handling method based on your application.

Caption: Decision matrix for purification and handling stringency based on downstream application.

Summary Data Table

ParameterSpecification / Recommendation
Melting Point 56–60°C (Pure) / <25°C (Impure/Wet)
Preferred Solvent Dichloromethane, THF (Anhydrous)
NMR Solvent CDCl₃ (Dry) or DMSO-d6
Drying Agent MgSO₄ (Neutral) or Na₂SO₄
Incompatible With Strong Oxidizers, Strong Bases, Aqueous Acid
Storage 2–8°C, Inert Gas (Ar/N₂), Dark

References

  • Hydration Equilibrium of Ortho-Substituted Benzaldehydes Source: Journal of Organic Chemistry / PubMed Context: Explains the electronic effects (Charton's parameters) where ortho-halo substituents increase electrophilicity and hydration constants. URL:[Link]

  • Autoxidation Mechanisms of Benzaldehydes Source: University of Florida Digital Collections / Chemical Reviews Context: Details the radical chain mechanism where aldehydes convert to carboxylic acids in the presence of oxygen and trace metals. URL:[Link] (General repository access for "Autoxidation of Benzaldehyde")

  • Handling Air-Sensitive Reagents Source: University of Pittsburgh / Wipf Group Context: Standard operating procedures for Schlenk lines and gloveboxes to prevent degradation. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: IR Absorption Analysis of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 4-Bromo-2-fluoro-6-methylbenzaldehyde (CAS: N/A for specific isomer, structurally related to CAS 57848-46-1) Target Moiety: Carbonyl Group (C=O) Primary Application: Structural validation, purity assessment, and pharmacophore identification in drug discovery.

This guide provides a technical analysis of the infrared (IR) absorption characteristics of 4-Bromo-2-fluoro-6-methylbenzaldehyde , specifically focusing on the carbonyl stretching frequency.[1][2][3] Unlike simple benzaldehydes, this tri-substituted molecule exhibits a distinct blue shift (shift to higher wavenumber) in its carbonyl peak. This shift is driven by steric inhibition of resonance caused by the 2,6-disubstitution pattern, forcing the carbonyl group out of coplanarity with the aromatic ring.

Researchers must recognize this spectral signature to avoid misidentifying the compound as an aliphatic aldehyde or a strained ketone.

Theoretical Framework: The "Deconjugation" Shift

To accurately interpret the spectrum of 4-Bromo-2-fluoro-6-methylbenzaldehyde, one must understand the competing electronic and steric forces at play.

The Baseline: Conjugated Benzaldehydes

In a standard Benzaldehyde , the carbonyl group is coplanar with the benzene ring. The


-electrons of the ring delocalize into the carbonyl 

-system (conjugation). This delocalization reduces the double-bond character of the C=O bond, weakening it.
  • Result: Lower force constant (

    
    ), lower frequency (
    
    
    
    ).[4]
  • Typical Value: ~1700–1705 cm⁻¹.

The Target: 4-Bromo-2-fluoro-6-methylbenzaldehyde

This molecule possesses a 2,6-disubstitution pattern (Ortho-Fluoro and Ortho-Methyl).

  • Steric Inhibition of Resonance: The steric bulk of the methyl group (position 6) and the fluorine atom (position 2) physically prevents the carbonyl group from lying flat against the ring. The C=O bond rotates out of the plane to minimize steric clash.

  • Loss of Conjugation: Once rotated, the p-orbitals of the carbonyl carbon and the aromatic ring are no longer parallel. Conjugation is broken. The C=O bond behaves like an isolated (aliphatic) aldehyde .

  • Inductive Effect (-I): The ortho-fluorine atom is highly electronegative. Through the sigma bond framework, it withdraws electron density from the carbonyl carbon. This strengthens the C=O bond (increases

    
    ).
    

Net Effect: The combination of deconjugation (restoring double bond character) and inductive withdrawal (strengthening the bond) shifts the absorption peak significantly higher than typical aromatic aldehydes.

Comparative Analysis: Spectral Benchmarking

The following table contrasts the target molecule with structural alternatives to highlight the diagnostic shift.

CompoundStructureC=O[1][2][4][5][6][7][8][9][10][11][12][13] Frequency (cm⁻¹)Mechanism of Shift
Benzaldehyde Unsubstituted1700 – 1705 Baseline. Full conjugation lowers frequency.
4-Bromobenzaldehyde Para-substituted1700 – 1705 Minimal Effect. Br is too far to sterically hinder; electronic effects cancel (+R / -I).
2-Fluorobenzaldehyde Mono-ortho1710 – 1715 Partial Shift. Inductive effect (-I) of F raises frequency slightly; conjugation largely maintained.
4-Bromo-2-fluoro-6-methylbenzaldehyde Target (Tri-sub) 1725 – 1745 Significant Blue Shift. Steric inhibition breaks conjugation; -I effect of F further stiffens bond.
Cyclohexanecarbaldehyde Aliphatic1730 – 1740 Reference. Purely aliphatic behavior (no conjugation). Target molecule mimics this range.

Critical Insight: If your spectrum shows a peak at 1705 cm⁻¹, your sample is likely not the 2,6-disubstituted target. Look for the peak in the 1725–1745 cm⁻¹ window.

Visualization of Mechanistic Logic

The following diagram illustrates the decision logic for interpreting the carbonyl shift based on substituent effects.

CarbonylShiftLogic Start Analyze C=O Peak Position RangeLow Range: 1690 - 1710 cm⁻¹ (Conjugated) Start->RangeLow Low Freq RangeHigh Range: 1725 - 1745 cm⁻¹ (Deconjugated/Inductive) Start->RangeHigh High Freq ResultBenz Diagnosis: Mono-substituted or Unhindered Benzaldehyde (e.g., 4-Bromobenzaldehyde) RangeLow->ResultBenz CheckOrtho Check Ortho Substituents RangeHigh->CheckOrtho ResultTarget Diagnosis: Sterically Hindered 2,6-Disubstituted Benzaldehyde (4-Bromo-2-fluoro-6-methylbenzaldehyde) CheckOrtho->ResultTarget 2,6-Pattern Present Mechanism Mechanism: Steric Inhibition of Resonance + Inductive Withdrawal (F) ResultTarget->Mechanism Explained by

Caption: Logic flow for distinguishing sterically hindered benzaldehydes from standard aromatic aldehydes based on IR frequency shifts.

Experimental Protocol: High-Resolution ATR-FTIR

To obtain reproducible data for this compound, use the following Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation errors common with KBr pellets.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Solvent: Isopropanol or Acetone (analytical grade) for cleaning.

  • Sample: Solid powder of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading:

    • Place a small amount (approx. 2-5 mg) of the solid sample directly onto the center of the crystal.

    • Note: Ensure the sample covers the active area of the crystal (usually the "bullseye").

  • Compression:

    • Lower the pressure arm/anvil. Apply force until the pressure gauge reads the optimal value (typically ~80-100 N for diamond).

    • Why? Good contact is essential for solid samples to ensure the evanescent wave penetrates the material. Poor contact yields noisy spectra.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16 or 32 scans.

  • Data Processing:

    • Apply ATR Correction (if not automatic) to account for the wavelength-dependent penetration depth.

    • Baseline correct if necessary (though rare with good ATR contact).

    • Identify the peak maximum in the 1700–1750 cm⁻¹ region.

Quality Control Checkpoint
  • Pass: Sharp, intense peak between 1725–1745 cm⁻¹ .

  • Fail (Wet Sample): Broad peak or shoulder >3200 cm⁻¹ (OH stretch from water) and shifted carbonyl due to H-bonding.[7]

  • Fail (Impurity): Secondary peak at ~1700 cm⁻¹ suggests contamination with a non-hindered precursor (e.g., if the 6-methyl group was missing).

Application in Drug Development[14]

In medicinal chemistry, this specific IR signature serves two critical functions:

  • Pharmacophore Confirmation: The 4-Bromo-2-fluoro-6-methylbenzaldehyde moiety is often a building block for complex heterocycles. The "blue-shifted" carbonyl confirms that the steric environment around the aldehyde is intact. If the peak appears at 1700 cm⁻¹, it may indicate de-methylation or isomerization to a less hindered form.

  • Reactivity Prediction: The higher frequency implies a shorter, stronger C=O bond with less single-bond character. However, because it is sterically crowded, it may be less reactive to nucleophilic attack (like Grignard reagents) despite the electronic activation, simply because the nucleophile cannot easily access the carbonyl carbon.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde and Derivatives. National Institute of Standards and Technology.[11] [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Benzaldehyde. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. [Link]

Sources

A Technical Guide to the Comparative Reactivity of 4-Bromo-2-fluoro-6-methylbenzaldehyde and 2-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriately functionalized building blocks is paramount. Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of complex molecules. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related benzaldehydes: 4-Bromo-2-fluoro-6-methylbenzaldehyde and 2-Fluoro-4-methylbenzaldehyde . Understanding the nuanced differences in their reactivity, governed by the interplay of steric and electronic effects, is crucial for optimizing synthetic routes and achieving desired molecular architectures.

Structural and Electronic Overview: A Tale of Two Benzaldehydes

The reactivity of the aldehyde functional group is intrinsically linked to the electronic environment of the aromatic ring and the steric hindrance imposed by adjacent substituents. Let's dissect the structural and electronic profiles of our two molecules of interest.

Feature4-Bromo-2-fluoro-6-methylbenzaldehyde2-Fluoro-4-methylbenzaldehyde
Molecular Formula C₈H₆BrFOC₈H₇FO[1][2]
Molecular Weight 233.04 g/mol 138.13 g/mol [2]
Key Substituents 4-Bromo, 2-Fluoro, 6-Methyl2-Fluoro, 4-Methyl
Ortho-Substituents to Aldehyde 2-Fluoro, 6-Methyl2-Fluoro
Para-Substituent to Aldehyde None4-Methyl

The most striking difference lies in the substitution pattern, particularly around the aldehyde group. 4-Bromo-2-fluoro-6-methylbenzaldehyde possesses two ortho-substituents (fluoro and methyl), which are expected to exert significant steric hindrance.[3][4] In contrast, 2-Fluoro-4-methylbenzaldehyde has only one ortho-substituent (fluoro). This structural disparity is a key determinant of their differential reactivity in reactions involving nucleophilic attack on the carbonyl carbon.

Electronically, the substituents on the aromatic ring modulate the electrophilicity of the carbonyl carbon through inductive and resonance effects.[5]

  • Fluorine (at C2 in both): Being highly electronegative, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. It also has a weak electron-donating resonance effect (+R).

  • Bromine (at C4 in 4-Bromo-2-fluoro-6-methylbenzaldehyde): Bromine also has an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its inductive effect is weaker than that of fluorine.

  • Methyl (at C6 in 4-Bromo-2-fluoro-6-methylbenzaldehyde and C4 in 2-Fluoro-4-methylbenzaldehyde): The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation.

In 4-Bromo-2-fluoro-6-methylbenzaldehyde , the cumulative electron-withdrawing effects of the ortho-fluoro and para-bromo groups are expected to render the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde. However, the ortho-methyl group provides an opposing electron-donating effect.

In 2-Fluoro-4-methylbenzaldehyde , the ortho-fluoro group's electron-withdrawing effect is counteracted by the para-methyl group's electron-donating effect. The net electronic effect on the carbonyl carbon's electrophilicity will be a balance of these opposing forces.

Comparative Reactivity in Key Organic Transformations

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone reaction of aldehydes. The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and steric accessibility.

Predicted Reactivity Order (Nucleophilic Addition): 2-Fluoro-4-methylbenzaldehyde > 4-Bromo-2-fluoro-6-methylbenzaldehyde

Causality: The primary factor dictating this predicted order is steric hindrance . The presence of two ortho-substituents (a methyl and a fluoro group) in 4-Bromo-2-fluoro-6-methylbenzaldehyde significantly impedes the approach of a nucleophile to the carbonyl carbon.[3][4] 2-Fluoro-4-methylbenzaldehyde, with only one ortho-fluoro group, presents a much more accessible electrophilic center. While the electronic effects in the 4-bromo-2-fluoro-6-methyl derivative likely make the carbonyl carbon more electrophilic, the severe steric shielding is expected to be the dominant factor, leading to a slower reaction rate.

Experimental Workflow: Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of a nucleophilic addition reaction.[6][7][8] A comparative Wittig reaction would be an excellent method to experimentally validate the predicted difference in reactivity.

Wittig_Reaction cluster_aldehyde Aldehyde cluster_ylide Wittig Reagent cluster_intermediate Intermediate cluster_products Products Aldehyde Substituted Benzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring closure Alkene Alkene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: Generalized workflow of the Wittig reaction.

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates successful deprotonation.

  • Aldehyde Addition: In a separate flask, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Expected Outcome: It is anticipated that the Wittig reaction with 2-Fluoro-4-methylbenzaldehyde would proceed to completion in a shorter time and with a higher yield compared to 4-Bromo-2-fluoro-6-methylbenzaldehyde under identical reaction conditions.

Experimental Workflow: Aldol Condensation

The Aldol condensation is another fundamental carbon-carbon bond-forming reaction that relies on the electrophilicity of the aldehyde.[9][10][11] In a crossed Aldol condensation with a ketone (e.g., acetone), the benzaldehyde acts as the electrophile.

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Substituted Benzaldehyde Aldol_Adduct Aldol Adduct (β-hydroxy ketone) Aldehyde->Aldol_Adduct Ketone Ketone (e.g., Acetone) Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic attack Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct->Enone Dehydration (Heat)

Sources

Comparative Stability and Reactivity Profile: 2-Bromo- vs. 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), the choice between 2-bromobenzaldehyde (ortho) and 4-bromobenzaldehyde (para) is rarely arbitrary. While they share a molecular formula (


), their stability profiles are divergent due to the "Ortho Effect" and differences in crystal lattice energy.[1]
  • 4-Bromobenzaldehyde is the thermodynamically stable standard . It exists as a solid at room temperature, offering superior shelf-life and handling characteristics due to efficient crystal packing.

  • 2-Bromobenzaldehyde is the kinetically dynamic alternative . Often a liquid or low-melting solid, it is significantly more prone to auto-oxidation. Its reactivity is governed by a conflict between high electrophilicity (due to reduced resonance) and steric hindrance.[1]

This guide provides a technical breakdown of these differences, supported by experimental protocols to validate their stability in your specific application.

Thermodynamic & Physical Stability

The primary driver of stability differences between these isomers is their physical state at ambient conditions. 4-Bromobenzaldehyde possesses a symmetry that facilitates strong


-

stacking and efficient crystal packing, resulting in a significantly higher melting point.
Comparative Physical Data[1][2]
Property2-Bromobenzaldehyde (Ortho)4-Bromobenzaldehyde (Para)Impact on Stability
Physical State (25°C) Liquid / Low-melting SolidCrystalline SolidSolids resist diffusion-controlled oxidation.
Melting Point 16 – 19 °C55 – 58 °C4-Br is robust; 2-Br requires cold storage to remain solid.
Boiling Point 230 °C224 – 226 °CSimilar volatility; not a differentiator for stability.[1]
Crystal Packing Disordered/LooseTight/SymmetricalHigher lattice energy in 4-Br protects against degradation.
Auto-Oxidation Risk High (Liquid phase kinetics)Low (Surface only)2-Br degrades rapidly if headspace is not inert.[1]
Visualization: Stability Hierarchy

The following diagram illustrates the cascade of factors contributing to the superior stability of the para-isomer.

StabilityHierarchy cluster_4Br 4-Bromobenzaldehyde (Para) cluster_2Br 2-Bromobenzaldehyde (Ortho) Para_Sym Symmetrical Structure Para_Pack Efficient Crystal Packing Para_Sym->Para_Pack Para_State Solid at RT Para_Pack->Para_State Para_Result High Stability (Low O2 Diffusion) Para_State->Para_Result Ortho_State Liquid/Low-Melt at RT Para_State->Ortho_State Comparison Ortho_Steric Steric Clash (Br vs CHO) Ortho_Twist Twisted Carbonyl (Loss of Planarity) Ortho_Steric->Ortho_Twist Ortho_Twist->Ortho_State Ortho_Result Lower Stability (Rapid Auto-Oxidation) Ortho_State->Ortho_Result

Figure 1: Structural causality linking molecular symmetry to macroscopic stability.

Chemical Reactivity & The "Ortho Effect"[3][4]

While 4-bromobenzaldehyde behaves as a classic deactivated aldehyde, 2-bromobenzaldehyde exhibits unique electronic behavior due to the Ortho Effect .

Mechanism of Instability: Auto-Oxidation

Both isomers degrade to their corresponding benzoic acids (2-bromobenzoic acid and 4-bromobenzoic acid) upon exposure to air. However, the rate is drastically different.

  • 4-Bromo: As a solid, oxidation is limited to the surface area of the crystal.

  • 2-Bromo: As a liquid, oxygen diffuses freely throughout the bulk material.[1] Furthermore, the steric twist in the 2-isomer forces the carbonyl group out of the aromatic plane. This reduces resonance stabilization from the benzene ring, making the carbonyl hydrogen potentially more labile to radical abstraction.

Reactivity Trade-Offs
  • Electrophilicity: 2-Bromo is electronically more electrophilic (stronger -I effect from proximal Br, reduced +M resonance due to twist).

  • Steric Hindrance: Despite higher electrophilicity, nucleophilic attack (e.g., Schiff base formation) is often slower or requires higher energy because the bulky bromine atom physically blocks the trajectory of the incoming nucleophile.

AutoOxidation cluster_kinetics Kinetic Factors Aldehyde Benzaldehyde (R-CHO) Radical_Init Radical Initiation (Light/Heat) Aldehyde->Radical_Init H• Abstraction Acyl_Radical Acyl Radical (R-C=O•) Radical_Init->Acyl_Radical Peracid Perbenzoic Acid Acyl_Radical->Peracid + O2 Factor1 Liquid State (2-Br) Accelerates Diffusion Acyl_Radical->Factor1 Factor2 Solid State (4-Br) Inhibits Diffusion Acyl_Radical->Factor2 BenzoicAcid Benzoic Acid (Solid Precipitate) Peracid->BenzoicAcid + Aldehyde

Figure 2: Radical chain mechanism of auto-oxidation. The liquid state of the 2-isomer facilitates the propagation steps.

Experimental Protocols

To objectively select the correct isomer for your pathway, perform these self-validating tests.

Protocol A: Accelerated Oxidative Stress Test

Purpose: To quantify the stability half-life of the isomers under storage conditions.

  • Preparation:

    • Weigh 1.0 g of 4-bromobenzaldehyde (solid) into Vial A.

    • Weigh 1.0 g of 2-bromobenzaldehyde (liquid/melt) into Vial B.

  • Stress Condition:

    • Place both vials uncapped in a heating block at 40°C (simulating hot storage) under ambient air for 24 hours.

    • Note: 40°C ensures 2-bromo is fully liquid and challenges the lattice energy of 4-bromo (approaching its MP).

  • Analysis:

    • Dissolve samples in

      
      .[1]
      
    • Perform 1H-NMR .

    • Key Signals:

      • Aldehyde proton (

        
        ): ~10.0 ppm (Singlet).[1]
        
      • Carboxylic acid proton (

        
        ): ~11-13 ppm (Broad).[1]
        
  • Calculation:

    • Integrate the aldehyde peak vs. the acid peak.

    • 
      [1]
      
  • Expected Result: Vial B (2-bromo) will show significantly higher acid content (>5-10%) compared to Vial A (<1%).[1]

Protocol B: Comparative Schiff Base Formation (Steric Check)

Purpose: To determine if the "Ortho Effect" hinders your specific reaction.

  • Reagents: Isomer (1.0 eq), Aniline (1.0 eq), Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve 5 mmol of aldehyde in 10 mL Ethanol.[1]

    • Add 5 mmol Aniline.[1]

    • Stir at Room Temperature (25°C).

    • Monitor by TLC every 15 minutes.[1]

  • Observation:

    • 4-Bromo: Rapid precipitation of imine (Schiff base) typically occurs within 15-30 mins due to low steric hindrance and product insolubility.

    • 2-Bromo: Reaction often requires reflux or acid catalysis.[1] The steric bulk of the ortho-bromine impedes the nucleophilic attack of the nitrogen on the carbonyl carbon.

  • Decision Matrix:

    • If reaction B is sluggish, switch to 4-bromobenzaldehyde if the substitution position is flexible.

    • If 2-position is mandatory, upgrade conditions to Reflux + Molecular Sieves to drive equilibrium.[1]

Handling & Storage Recommendations

Based on the thermodynamic and kinetic data, the following storage protocols are mandatory for maintaining reagent integrity (Purity >98%).

Parameter4-Bromobenzaldehyde2-Bromobenzaldehyde
Primary Hazard Dust explosion (fine powder)Rapid oxidation / Acid formation
Storage Temp Ambient (15-25°C)Refrigerated (2-8°C)
Atmosphere Tightly closed containerInert Gas (Argon/Nitrogen)
Handling Standard solids handlingHandle as air-sensitive liquid
Purification Recrystallization (Ethanol/Water)Vacuum Distillation
Final Recommendation

For initial drug discovery screening where substitution patterns are flexible, prioritize 4-bromobenzaldehyde .[1] Its solid-state stability ensures consistent stoichiometry and reduces purification overhead.[1] Use 2-bromobenzaldehyde only when the specific ortho-geometry is required for receptor binding or intramolecular cyclization, and strictly adhere to inert atmosphere handling.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde.[1][2] Retrieved from [Link][1]

  • Organic Syntheses. (1941).[1] p-Bromobenzaldehyde Synthesis Protocol. Coll. Vol. 1, p.136. Retrieved from [Link][1]

Sources

Deconstructing the Aldehyde Proton Shift: A Comparative ¹H NMR Guide to 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and molecular sciences, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shift of the aldehyde proton in 4-Bromo-2-fluoro-6-methylbenzaldehyde, a polysubstituted aromatic aldehyde. We will dissect the electronic and steric interplay of its substituents to understand their profound impact on the chemical environment of the formyl proton. This analysis serves as a practical framework for researchers and scientists to predict and interpret complex NMR spectra with greater confidence.

The Aldehyde Proton: A Sensitive Reporter of the Aromatic Environment

The chemical shift (δ) of an aldehyde proton is one of the most characteristic and readily identifiable signals in a ¹H NMR spectrum, typically appearing in the highly deshielded region of 9-10 ppm.[1][2] This significant downfield shift is primarily due to the magnetic anisotropy of the adjacent carbonyl (C=O) group, which creates a local magnetic field that deshields the formyl proton.[3] However, when the aldehyde is attached to an aromatic ring, as in benzaldehyde, its chemical environment becomes exquisitely sensitive to the electronic effects of substituents on the ring.[4][5] These substituents can either donate or withdraw electron density, thereby shielding or deshielding the aldehyde proton and modulating its chemical shift.

For our target molecule, 4-Bromo-2-fluoro-6-methylbenzaldehyde, we observe a complex substitution pattern where each group exerts a distinct influence. Understanding these individual and collective effects is key to rationalizing the final observed chemical shift.

Comparative Analysis of Aldehyde Proton Chemical Shifts

To build a predictive understanding of the aldehyde proton's chemical shift in 4-Bromo-2-fluoro-6-methylbenzaldehyde, a comparative analysis with simpler, structurally related benzaldehydes is indispensable. The table below presents experimental ¹H NMR data for a series of relevant compounds, all measured in deuterated chloroform (CDCl₃) to ensure consistency.

CompoundStructureAldehyde Proton (CHO) δ (ppm)
BenzaldehydeC₆H₅CHO~10.00[6]
4-Bromobenzaldehyde4-Br-C₆H₄CHO~9.99
2-Fluorobenzaldehyde2-F-C₆H₄CHO~10.35
2-Methylbenzaldehyde2-CH₃-C₆H₄CHO~10.24
2,4,6-Trimethylbenzaldehyde2,4,6-(CH₃)₃-C₆H₂CHO~10.5
4-Bromo-2-fluoro-6-methylbenzaldehyde 4-Br-2-F-6-CH₃-C₆H₂CHO ~10.4 (Predicted/Rationalized)

Dissecting the Substituent Effects

The chemical shift of the aldehyde proton in our target molecule is a cumulative result of competing electronic and steric effects from the three substituents. Generally, electron-withdrawing groups (EWGs) deshield the proton (shift to higher ppm), while electron-donating groups (EDGs) shield it (shift to lower ppm).[3] However, the position of the substituent, particularly the ortho position, introduces more complex through-space and steric interactions.[4]

The Foundational Shift: Benzaldehyde

The aldehyde proton of the parent benzaldehyde resonates at approximately 10.00 ppm.[6] This value serves as our baseline for evaluating the substituent chemical shifts (SCS).

Para-Bromo Substituent: A Minor Electronic Perturbation

The bromine atom at the para-position is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic π-system via a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron withdrawal. In 4-bromobenzaldehyde, this leads to a very slight deshielding, with the aldehyde proton chemical shift remaining close to that of benzaldehyde at ~9.99 ppm. This indicates the effect of a para-bromo group on the aldehyde proton is minimal.

Ortho-Fluoro Substituent: Strong Inductive Withdrawal

Fluorine is the most electronegative element, and its placement at the ortho position results in a powerful through-bond inductive withdrawal of electron density from the aromatic ring and, consequently, from the aldehyde group. This strong -I effect significantly deshields the aldehyde proton. As seen in 2-fluorobenzaldehyde, this single substituent shifts the aldehyde proton downfield to ~10.35 ppm, a substantial change from the baseline.

Ortho-Methyl Substituent: Competing Electronic and Steric Effects

The methyl group is traditionally considered a weak electron-donating group (+I effect) through induction and hyperconjugation.[5] An isolated donating group would be expected to cause an upfield (shielding) shift. However, the experimental value for 2-methylbenzaldehyde is ~10.24 ppm, which is deshielded relative to benzaldehyde. This counterintuitive result highlights the importance of ortho effects. Research has shown that ortho-substituted benzaldehydes consistently exhibit a downfield shift for the formyl proton, which is attributed to steric inhibition of resonance and through-space interactions.[4] The steric clash between the ortho-methyl group and the aldehyde group can force the aldehyde out of the plane of the aromatic ring. This reduces the conjugation between the carbonyl group and the ring, which in turn alters the electronic environment of the aldehyde proton, leading to deshielding.

The Cumulative Effect in 4-Bromo-2-fluoro-6-methylbenzaldehyde

In our target molecule, these effects are combined:

  • Para-Bromo: Exerts a minor deshielding influence.

  • Ortho-Fluoro: Induces a strong deshielding effect due to its high electronegativity.

  • Ortho-Methyl: Causes steric hindrance, forcing the aldehyde group out of planarity and leading to further deshielding.

The presence of two ortho substituents (fluoro and methyl) flanking the aldehyde group creates significant steric crowding. This "disubstituted ortho effect" is known to cause a pronounced downfield shift.[4] The combined steric and electronic-withdrawing effects of the fluorine and methyl groups are expected to be greater than the effect of any single substituent. Therefore, we can confidently rationalize that the aldehyde proton chemical shift for 4-Bromo-2-fluoro-6-methylbenzaldehyde will be significantly downfield, likely around ~10.4 ppm .

Visualizing the Interplay of Substituent Effects

To better illustrate the electronic forces at play, the following diagram maps the inductive and resonance effects of the substituents on the aromatic ring, culminating in the net deshielding of the aldehyde proton.

Caption: Electronic effects on the aldehyde proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like 4-Bromo-2-fluoro-6-methylbenzaldehyde, adherence to a standardized protocol is critical. This self-validating methodology ensures accuracy and reliability.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid analyte directly into a clean, dry NMR tube.
  • Using a calibrated pipette, add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides the reference signal at 0.00 ppm.
  • Cap the NMR tube securely and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

2. Spectrometer Setup and Calibration:

  • Insert the NMR tube into a spinner turbine, ensuring the correct depth, and place it into the NMR spectrometer's magnet.
  • Locking: The spectrometer's field/frequency ratio is "locked" onto the deuterium signal of the solvent (e.g., the deuterium in CDCl₃). This compensates for any minor drifts in the magnetic field strength during the experiment.
  • Shimming: The homogeneity of the magnetic field across the sample volume is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern spectrometers.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically from -1 to 12 ppm for organic molecules).
  • Apply a calibrated 90° radiofrequency pulse to excite the protons.
  • Acquire the Free Induction Decay (FID) signal. The acquisition time should be set to allow the FID to decay sufficiently, ensuring good resolution.
  • To improve the signal-to-noise ratio, multiple FIDs (scans) are typically acquired and averaged. For a sample of this concentration, 16 to 64 scans are usually sufficient.
  • A relaxation delay (e.g., 1-2 seconds) between scans is included to allow the protons to return to thermal equilibrium, ensuring accurate signal integration.

4. Data Processing:

  • Apply a Fourier transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.
  • Phase-correct the spectrum manually or automatically to ensure all peaks have a pure absorption lineshape.
  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
  • Integrate the area under each peak to determine the relative ratios of the different types of protons in the molecule.

Conclusion

The ¹H NMR chemical shift of the aldehyde proton in 4-Bromo-2-fluoro-6-methylbenzaldehyde is a product of a sophisticated interplay of electronic and steric factors. While the para-bromo group has a negligible effect, the powerful inductive withdrawal of the ortho-fluoro substituent and the steric crowding from both the ortho-fluoro and ortho-methyl groups combine to cause a significant downfield shift. This deshielding effect, which forces the aldehyde moiety out of the plane of the aromatic ring, is a hallmark of di-ortho-substituted benzaldehydes. By systematically comparing the target molecule to simpler analogues and grounding the analysis in the fundamental principles of NMR spectroscopy, we can confidently rationalize its aldehyde proton chemical shift to be in the region of 10.4 ppm . This guide demonstrates a logical, evidence-based approach that is essential for any scientist working on the structural characterization of complex organic molecules.

References

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved February 22, 2026, from [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1076. [Link]

  • LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2024). 8.7: An Explanation of Substituent Effects. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. [Link]

  • OrganicChemGuide. (n.d.). 12.04 ¹H NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-2-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Bromo-2-fluoro-6-methylbenzaldehyde CAS: 1805421-14-0 Molecular Formula: C₈H₆BrFO Physical State: Pale yellow liquid or low-melting solid (dependent on purity and ambient temperature).

Immediate Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

  • Note: As a halogenated benzaldehyde, this compound possesses lipophilic properties that facilitate skin absorption. Treat as a potential sensitizer due to the reactive aldehyde moiety.

Risk Assessment & Engineering Controls

The hierarchy of controls dictates that PPE is the last line of defense. The following engineering controls are prerequisites for handling.

Primary Containment (The "Hot Zone")
  • Fume Hood: Mandatory.[2][3] All open handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Inert Atmosphere: The aldehyde group is susceptible to oxidation (forming the corresponding benzoic acid). Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) to preserve chemical integrity and reduce flammability risks.
Structural Hazard Logic (Why we choose specific PPE)
  • Aldehyde Functionality (-CHO): High reactivity with nucleophiles (proteins). This drives the requirement for airtight eye protection to prevent lachrymatory effects and mucous membrane irritation.

  • Halogen Substituents (Br, F): These increase the molecule's lipophilicity, allowing it to permeate standard glove materials faster than non-halogenated analogs. This drives the requirement for glove thickness awareness .

Personal Protective Equipment (PPE) Matrix

PPE CategoryStandard Operation (Analytical/Small Scale)Synthesis Scale-Up (>5g) or Spill ResponseTechnical Rationale
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Change every 15 mins of use.Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield®)Halogenated aromatics can permeate thin nitrile. Double gloving provides a visual breach indicator and extends breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield + Goggles Safety glasses are insufficient due to the potential for aldehyde vapors to bypass side shields and irritate the eyes.
Respiratory Fume Hood (Primary)N95 if hood unavailable (Dust only)Half-Face Respirator Cartridge: Organic Vapor/Acid Gas (OV/AG) + P100If the compound is in liquid phase or heated, organic vapor cartridges are required to neutralize volatile aldehyde emissions.
Body Defense Lab Coat (100% Cotton)Chemical Resistant Apron (Tyvek or PVC)Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton is preferred for general solvent work.

Operational Protocols

Protocol A: Weighing & Transfer (Solid/Liquid State)
  • Context: This material has a low melting point. Friction from spatulas or ambient heat may induce a phase change to liquid, increasing splash risk.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Static Control: Use an ionizing bar if the solid is powdery to prevent dispersal (inhalation risk).

  • Transfer: Do not pour directly from the stock bottle. Use a disposable glass pipette (for liquids) or a porcelain spatula (for solids).

    • Why? Plastic pipettes may leach plasticizers when in contact with halogenated aromatics.

  • Decontamination: Immediately wipe the spatula/pipette exterior with a Kimwipe soaked in Acetone, then dispose of the wipe in Solid Hazardous Waste .

Protocol B: Spill Response Strategy
  • Minor Spill (<10 mL/g):

    • Alert nearby personnel.[2]

    • Cover with Vermiculite or Activated Carbon absorbent pads.

    • Scoop into a wide-mouth jar labeled "Halogenated Organic Waste."

    • Clean surface with soap and water (aldehydes are often stubborn against non-polar solvents alone).

  • Major Spill (>10 mL/g) or Outside Hood:

    • Evacuate the immediate area.[1]

    • Don Silver Shield® (Laminate) gloves and a respirator (OV/P100).

    • Ventilate: Open windows if safe; ensure hood sash is raised to purge mode if spill is adjacent.

Visualized Workflows

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct protection based on the physical state and scale of the experiment.

PPE_Logic Start Start: Handling 4-Bromo-2-fluoro-6-methylbenzaldehyde State_Check Is the material Solid or Liquid? Start->State_Check Solid_Small Solid (<5g) State_Check->Solid_Small Solid/Powder Liquid_Large Liquid OR >5g State_Check->Liquid_Large Liquid/Melted Scale_Check Scale of Operation? PPE_Level_1 LEVEL 1 PROTECTION - Fume Hood - Single Nitrile Gloves (0.11mm) - Splash Goggles - Lab Coat Scale_Check->PPE_Level_1 Analytical (<1g) PPE_Level_2 LEVEL 2 PROTECTION - Fume Hood - Double Nitrile OR Laminate Gloves - Face Shield + Goggles - Tyvek Apron Scale_Check->PPE_Level_2 Prep Scale (>5g) Solid_Small->Scale_Check Liquid_Large->PPE_Level_2 High Permeation Risk

Caption: Decision tree for selecting PPE based on physical state and operational scale. Note that liquid phases require higher skin protection due to increased permeation rates.

Figure 2: Waste Disposal Logic

Proper segregation prevents dangerous chemical reactions in the waste stream.

Waste_Disposal Waste_Gen Waste Generation Category Is it Halogenated? Waste_Gen->Category Halogenated YES (Contains Br/F) Segregate from General Organics Category->Halogenated Container Container Type: High-Density Polyethylene (HDPE) Label: 'Halogenated Organic Waste' Halogenated->Container Mix_Risk CRITICAL ALERT: Do NOT mix with Strong Oxidizers (Nitric Acid/Peroxides) Risk of Exothermic Reaction Container->Mix_Risk Safety Check

Caption: Waste stream segregation logic. The presence of Bromine and Fluorine necessitates segregation into "Halogenated Waste" to comply with EPA/RCRA standards and prevent incinerator corrosion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71721370 (Analog: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • WeiShi Chemical Reagents. Product Data for CAS 1805421-14-0. (Verified CAS Source).[4]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.